3-Cyanopropyldiisopropylchlorosilane
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[chloro-di(propan-2-yl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNSi/c1-9(2)13(11,10(3)4)8-6-5-7-12/h9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXDFYOAZJIKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCCC#N)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374105 | |
| Record name | 4-[Chlorodi(propan-2-yl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113641-37-5 | |
| Record name | 4-[Chlorobis(1-methylethyl)silyl]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113641-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Chlorodi(propan-2-yl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyanopropyldiisopropylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Cyanopropyldiisopropylchlorosilane, a sterically hindered organosilane of significant interest in synthetic organic chemistry.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[chloro-di(propan-2-yl)silyl]butanenitrile, is a functionalized chlorosilane. Its structure is characterized by a central silicon atom bonded to a chlorine atom, two isopropyl groups, and a 3-cyanopropyl group. The presence of the bulky diisopropyl groups provides significant steric hindrance around the silicon atom, influencing its reactivity and selectivity as a silylating agent.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| CAS Number | 113641-37-5 |
| Molecular Formula | C10H20ClNSi |
| Molecular Weight | 217.81 g/mol |
| IUPAC Name | 4-[chloro-di(propan-2-yl)silyl]butanenitrile |
Synthesis of this compound
The primary method for the synthesis of this compound is the hydrosilylation of allyl cyanide with diisopropylchlorosilane. This reaction involves the addition of the silicon-hydride bond of the silane across the carbon-carbon double bond of allyl cyanide, typically catalyzed by a platinum complex.
General Experimental Protocol for Hydrosilylation
-
Reaction Setup: A reaction vessel is charged with diisopropylchlorosilane and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Allyl Cyanide: Allyl cyanide is added dropwise to the reaction mixture at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the catalyst may be removed by filtration through a short pad of silica gel or by treatment with activated carbon. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Applications in Organic Synthesis
The primary application of this compound lies in its function as a sterically hindered silylating agent, particularly for the protection of hydroxyl groups in complex molecules. The bulky diisopropyl groups offer enhanced stability of the resulting silyl ether compared to smaller silyl groups like trimethylsilyl (TMS).
Protection of Alcohols
In multi-step organic synthesis, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with desired transformations at other parts of the molecule. Chlorosilanes are widely used for the protection of alcohols by converting them into silyl ethers. The choice of the silylating agent is crucial and depends on the required stability and the conditions for its subsequent removal (deprotection).
The steric bulk of the diisopropyl groups in this compound makes the resulting silyl ether more resistant to cleavage under acidic or basic conditions compared to less hindered silyl ethers. This allows for selective reactions to be performed on other parts of the molecule without affecting the protected alcohol.
Experimental Workflow: Protection and Deprotection of an Alcohol
The following diagram illustrates the general workflow for the protection of an alcohol using this compound and its subsequent deprotection.
The nitrile functionality on the propyl chain offers a potential site for further chemical modification, although this aspect is less commonly exploited compared to its role as a protecting group. This functional handle could, in principle, be hydrolyzed to a carboxylic acid or reduced to an amine, adding to the versatility of this reagent.
Conclusion
This compound is a valuable reagent in synthetic organic chemistry. Its sterically hindered nature makes it an excellent choice for the protection of hydroxyl groups where enhanced stability is required. The synthesis via hydrosilylation is a well-established and efficient method for producing such functionalized silanes. For researchers and professionals in drug development and materials science, understanding the structure and reactivity of this compound opens up possibilities for the strategic design of complex molecular architectures.
An In-depth Technical Guide to the Chemical Properties of 3-Cyanopropyldiisopropylchlorosilane
This guide provides a comprehensive overview of the chemical properties of 3-Cyanopropyldiisopropylchlorosilane, catering to researchers, scientists, and professionals in the field of drug development. This document outlines its structural and physical characteristics, reactivity, and potential applications, with a focus on its relevance in synthetic chemistry and materials science.
Chemical Identity and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Diisopropylchlorosilane (Analogue) | (3-Cyanopropyl)dimethylchlorosilane (Analogue) |
| CAS Number | 113641-37-5 | 2227-29-4 | 18156-15-5 |
| Molecular Formula | C₁₀H₂₀ClNSi | C₆H₁₅ClSi | C₆H₁₂ClNSi |
| Molecular Weight | 217.81 g/mol | 150.73 g/mol | 161.70 g/mol |
| Boiling Point | Not available | 150-153 °C | 230-235 °C |
| Density | Not available | 0.872 g/mL | 0.990 g/mL at 20 °C |
| Refractive Index | Not available | n²⁰/D 1.429 | n²⁰/D 1.446 |
Synthesis
The primary route for the synthesis of this compound is through the hydrosilylation of allyl cyanide with diisopropylchlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.
Proposed Experimental Protocol: Hydrosilylation of Allyl Cyanide
Materials:
-
Diisopropylchlorosilane
-
Allyl cyanide
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A reaction vessel is charged with anhydrous toluene and the platinum catalyst under an inert atmosphere.
-
Diisopropylchlorosilane is added to the reaction mixture.
-
Allyl cyanide is then added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic.
-
The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a period determined by reaction monitoring (e.g., by GC-MS or NMR).
-
Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Reactivity
The reactivity of this compound is dominated by the chlorosilyl group, which is susceptible to nucleophilic substitution.
-
Hydrolysis: In the presence of water, the Si-Cl bond is readily hydrolyzed to form the corresponding silanol, which can then undergo self-condensation to form siloxanes.
-
Alcoholysis: Reaction with alcohols in the presence of a base (e.g., a tertiary amine) yields the corresponding alkoxysilanes.
-
Aminolysis: Reaction with primary or secondary amines results in the formation of aminosilanes.
The bulky isopropyl groups on the silicon atom provide some steric hindrance, which can modulate the reactivity of the chlorosilyl group compared to less substituted chlorosilanes.
Potential Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, its chemical properties suggest several potential uses, primarily in the functionalization of materials.
Surface Modification of Drug Delivery Systems
The cyanopropyl group can be used to modify the surface of drug delivery vehicles, such as mesoporous silica nanoparticles (MSNs).[1][2][3] This functionalization can influence the loading and release kinetics of therapeutic agents. The nitrile group can also serve as a synthetic handle for further chemical modifications.
Solid-Phase Synthesis
Chlorosilanes are used to functionalize solid supports for oligonucleotide synthesis. While there is no direct evidence for the use of this compound in this context, cyanopropyl-functionalized supports are known. The bulky diisopropylsilyl group could potentially offer unique steric and electronic properties to the solid support.
Analytical Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR would provide detailed structural information.
-
Infrared (IR) Spectroscopy: A characteristic peak for the nitrile (C≡N) stretching vibration would be expected around 2240 cm⁻¹.
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to release hydrogen chloride gas. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere.
Conclusion
This compound is a valuable bifunctional reagent with potential applications in materials science and as a tool for researchers in drug development. Its utility stems from the ability to introduce a cyanopropyl functionality onto various substrates through its reactive chlorosilyl group. While specific data for this compound is limited, this guide provides a framework for its synthesis, reactivity, and potential applications based on the established chemistry of related organosilanes. Further research into the specific properties and applications of this compound is warranted.
References
synthesis and characterization of 3-Cyanopropyldiisopropylchlorosilane
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a valuable bifunctional organosilane intermediate. This document details a probable synthetic route, outlines key characterization techniques, and presents expected analytical data based on analogous compounds.
Synthesis
The primary synthetic route to this compound is the hydrosilylation of allyl cyanide with diisopropylchlorosilane. This platinum-catalyzed addition reaction forms a stable carbon-silicon bond, yielding the desired product.
Reaction Scheme
The hydrosilylation reaction proceeds as follows:
Experimental Protocol
This protocol is based on established hydrosilylation procedures for similar compounds.[1][2][3]
Materials:
-
Diisopropylchlorosilane (H-Si(iPr)₂Cl)
-
Allyl cyanide (CH₂=CHCH₂CN)
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet, add diisopropylchlorosilane (1.0 eq) and anhydrous toluene.
-
Heat the mixture to 80-90°C under a gentle flow of inert gas.
-
Add Karstedt's catalyst (10-20 ppm of Pt relative to the silane) to the reaction flask.
-
Slowly add allyl cyanide (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 2-4 hours, or until the reaction is complete as monitored by FT-IR (disappearance of the Si-H stretch) or ¹H NMR.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and physical characterization methods. The following data is predicted based on the closely related compound, 3-cyanopropyldimethylchlorosilane, and general principles of spectroscopy.[4][5][6][7][8]
Physical Properties
| Property | Predicted Value |
| Appearance | Clear, colorless to light yellow liquid |
| Molecular Formula | C₈H₁₆ClNSi |
| Molecular Weight | 189.76 g/mol |
| Boiling Point | > 230-235 °C (for dimethyl analog)[6][8] |
| Refractive Index | ~1.45 (predicted) |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons, and the isopropyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.8 - 1.0 | t | 2H | Si-CH₂ -CH₂-CH₂-CN |
| ~ 1.0 - 1.2 | d | 12H | Si-CH(CH₃ )₂ |
| ~ 1.2 - 1.4 | m | 2H | Si-CH₂-CH₂ -CH₂-CN |
| ~ 2.3 - 2.5 | t | 2H | Si-CH₂-CH₂-CH₂ -CN |
| ~ 1.8 - 2.1 | sept | 2H | Si-CH (CH₃)₂ |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 15 - 20 | Si-C H₂-CH₂-CH₂-CN |
| ~ 17 - 19 | Si-CH(C H₃)₂ |
| ~ 20 - 25 | Si-CH₂-C H₂-CH₂-CN |
| ~ 25 - 30 | Si-C H(CH₃)₂ |
| ~ 119 - 121 | -C N |
The IR spectrum is a valuable tool for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2870 | Strong | C-H stretch (alkyl) |
| 2250 - 2240 | Medium | C≡N stretch (nitrile) |
| 1470 - 1450 | Medium | C-H bend (alkyl) |
| 810 - 790 | Strong | Si-Cl stretch |
| ~ 1250 | Strong | Si-C stretch |
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Interpretation |
| 189/191 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |
| 174/176 | [M - CH₃]⁺ |
| 146/148 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 93/95 | [SiCl(CH(CH₃)₂)₂]⁺ fragment |
Characterization Workflow Diagram
Caption: Characterization workflow for this compound.
Safety and Handling
This compound is expected to be a moisture-sensitive and corrosive compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). In case of contact, rinse the affected area with copious amounts of water. Store under an inert atmosphere in a cool, dry place.
Conclusion
This technical guide provides a framework for the . The detailed protocols and expected data will be valuable for researchers and scientists working with this and similar organosilane compounds in various fields, including materials science and drug development. It is important to note that the provided characterization data is predictive and should be confirmed by experimental analysis of the synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 13C NMR spectrum [chemicalbook.com]
- 5. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 1H NMR [m.chemicalbook.com]
- 6. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE CAS#: 18156-15-5 [m.chemicalbook.com]
- 7. 3-Cyanopropyldimethylchlorosilane | C6H12ClNSi | CID 87478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comprehensive Technical Guide to 3-Cyanopropyldiisopropylchlorosilane for Researchers and Drug Development Professionals
An in-depth examination of the identifiers, properties, synthesis, and applications of 3-Cyanopropyldiisopropylchlorosilane, a key reagent in synthetic chemistry.
This technical guide provides a detailed overview of this compound, a versatile organosilane compound. With a focus on its relevance to researchers, scientists, and professionals in drug development, this document outlines its chemical identity, properties, and primary applications, particularly its role as a protecting group in the synthesis of complex molecules like oligonucleotides.
Core Identifiers and Chemical Properties
This compound is a chlorinated organosilane featuring a cyanopropyl group and two isopropyl substituents. These structural features impart specific reactivity and properties that are valuable in organic synthesis.
| Identifier Type | Value |
| CAS Number | 113641-37-5[1] |
| Molecular Formula | C10H20ClNSi[1] |
| Molecular Weight | 217.81 g/mol [1] |
| PubChem CID | 2757974[1] |
| Synonyms | 4-(Chloro-di(propan-2-yl)silyl)butanenitrile |
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Liquid |
| Boiling Point | Not explicitly available |
| Density | Not explicitly available |
| Solubility | Reacts with water and other protic solvents |
Synthesis of this compound
While a specific detailed synthesis protocol for this compound was not found in the immediate search results, its synthesis can be logically inferred from established organosilicon chemistry principles. A plausible synthetic route involves the hydrosilylation of allyl cyanide with diisopropylchlorosilane.
Experimental Protocol: General Hydrosilylation for the Synthesis of this compound
This generalized protocol is based on standard hydrosilylation procedures.
Materials:
-
Diisopropylchlorosilane
-
Allyl cyanide
-
Platinum catalyst (e.g., Speier's catalyst or Karstedt's catalyst)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a reaction flask is charged with diisopropylchlorosilane and anhydrous toluene.
-
A catalytic amount of the platinum catalyst is added to the solution.
-
Allyl cyanide is added dropwise to the stirred solution at a controlled temperature to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
Reaction progress is monitored by techniques such as GC-MS or NMR spectroscopy.
-
Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Application in Drug Development: Protecting Group in Oligonucleotide Synthesis
A primary application of this compound in a field relevant to drug development is its use as a silylating agent to protect hydroxyl groups, particularly in the context of nucleoside chemistry for the synthesis of oligonucleotides.[2] Oligonucleotide-based therapeutics are a growing class of drugs, and their chemical synthesis requires a robust strategy of protecting and deprotecting reactive functional groups.
The diisopropyl groups on the silicon atom provide steric hindrance, which can offer selectivity for the protection of less hindered hydroxyl groups. The cyanopropyl group can potentially influence the stability and cleavage properties of the resulting silyl ether.
Experimental Protocol: General Procedure for the Silylation of a Nucleoside
This protocol outlines a general method for the protection of a nucleoside's hydroxyl group using a chlorosilane like this compound.
Materials:
-
Nucleoside (e.g., thymidine)
-
This compound
-
Anhydrous pyridine (or another suitable base and solvent)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere apparatus
Procedure:
-
The nucleoside is dried under high vacuum to remove any residual water.
-
Under an inert atmosphere, the dried nucleoside is dissolved in anhydrous pyridine.
-
The solution is cooled in an ice bath.
-
This compound (typically 1.1-1.5 equivalents for selective protection of the primary 5'-hydroxyl) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, the mixture is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent like DCM and washed with a mild aqueous acid (e.g., saturated ammonium chloride solution) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the protected nucleoside.
Other Potential Applications
Beyond its role in oligonucleotide synthesis, this compound can be utilized in other areas of interest to drug development and materials science:
-
Surface Modification: This compound can be used to modify the surfaces of materials to alter their properties, such as hydrophobicity. In drug delivery, modifying the surface of nanoparticles or other carriers can influence their interaction with biological systems.[2]
-
Linker Chemistry: The cyanopropyl group can potentially be chemically modified, allowing the silyl moiety to act as a linker to attach molecules to surfaces or to each other.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3]
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Reacts with water and moisture. | Handle under inert and dry conditions. |
| Corrosive. | Store in a corrosive-resistant container. |
In case of exposure, it is crucial to seek immediate medical attention.[1]
Conclusion
This compound is a valuable reagent for researchers and professionals in drug development and synthetic chemistry. Its primary utility lies in its function as a silylating agent for the protection of hydroxyl groups, a critical step in the multi-step synthesis of complex molecules such as therapeutic oligonucleotides. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
References
An In-depth Technical Guide to the Safety and Handling of 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Cyanopropyldiisopropylchlorosilane (CAS No. 113641-37-5). The information is intended to support laboratory and manufacturing operations by providing essential data on physical and chemical properties, hazards, handling procedures, and emergency responses.
Chemical and Physical Properties
This compound is a corrosive and moisture-sensitive liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 113641-37-5 |
| Molecular Formula | C10H20ClNSi |
| Molecular Weight | 217.81 g/mol |
| Boiling Point | 95 °C |
| Flash Point | >110 °C |
| Density | 0.97 g/mL |
Hazard Identification and Classification
This compound is classified as a corrosive substance. It reacts with water and moisture to produce hydrochloric acid, which is corrosive to skin, eyes, and mucous membranes.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
GHS Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Incompatibilities:
-
Water, moisture, alcohols, amines, and strong bases.
Hazardous Decomposition Products:
-
Hydrogen chloride and other silicon compounds.
Experimental Protocols
General Handling and Storage Protocol
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent moisture contamination.
-
Store away from incompatible materials such as water, alcohols, and bases.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors.
General Synthesis Protocol: Hydrosilylation of Allyl Cyanide
This compound can be synthesized via the hydrosilylation of allyl cyanide with diisopropylchlorosilane in the presence of a platinum catalyst.
Materials:
-
Allyl cyanide
-
Diisopropylchlorosilane
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Set up a dry, inert atmosphere (e.g., nitrogen or argon) in a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Charge the reaction flask with diisopropylchlorosilane and the solvent.
-
Add the platinum catalyst to the reaction mixture.
-
Slowly add allyl cyanide to the reaction mixture from the dropping funnel.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for several hours until the reaction is complete (monitor by GC or NMR).
-
Cool the reaction mixture to room temperature.
-
Purify the product by fractional distillation under reduced pressure.
Waste Disposal Protocol
Neutralization of Small Spills:
-
Absorb the spill with a non-combustible absorbent material (e.g., sand or vermiculite).
-
Slowly and cautiously add the absorbent mixture to a container of a neutralizing agent (e.g., a solution of sodium bicarbonate or calcium hydroxide).
-
Stir the mixture until the reaction ceases.
-
Dispose of the neutralized waste in accordance with local regulations.
Disposal of Bulk Waste:
-
Chlorosilane waste should be treated as hazardous waste and disposed of through a licensed waste disposal company.
-
Do not pour chlorosilane waste down the drain.
Cleaning of Contaminated Glassware
-
Rinse the glassware with an inert, dry solvent (e.g., hexane or toluene) to remove the bulk of the chlorosilane.
-
Carefully quench any residual chlorosilane by slowly adding a less reactive alcohol (e.g., isopropanol), followed by a more reactive alcohol (e.g., ethanol), and finally water. This should be done in a fume hood with appropriate PPE.
-
Wash the glassware with a suitable laboratory detergent and water.
-
Rinse thoroughly with deionized water and dry.
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
| Body Part | Recommended PPE |
| Eyes/Face | Safety goggles and a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a respirator equipped with an appropriate cartridge for acid gases and organic vapors. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use water, as it reacts violently with chlorosilanes.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Combustion products include hydrogen chloride and silicon oxides.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Diagrams
Caption: Chemical Structure of this compound.
Caption: General Laboratory Workflow for Handling this compound.
Caption: Decision Tree for Responding to a Spill of this compound.
reactivity of the chlorosilane group in 3-Cyanopropyldiisopropylchlorosilane
An In-Depth Technical Guide to the Reactivity of the Chlorosilane Group in 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized organosilicon compound featuring a highly reactive chlorosilane group. Its unique structure, characterized by bulky diisopropyl substituents and a functional cyanopropyl chain, dictates its reactivity and utility in a range of applications, from the protection of functional groups in complex molecule synthesis to the modification of surfaces for chromatography and materials science. This technical guide provides a comprehensive overview of the reactivity of the chlorosilane moiety, detailing the mechanisms of its key reactions, the factors governing its reactivity, and its practical applications. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support researchers in leveraging the distinct chemical properties of this reagent.
Core Reactivity of the Si-Cl Bond
The central feature of this compound's reactivity is the silicon-chlorine (Si-Cl) bond. The silicon atom is electrophilic due to the high electronegativity of the attached chlorine atom, making it susceptible to attack by nucleophiles. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions form the basis of the compound's utility in organic synthesis.[1]
The general mechanism involves the attack of a nucleophile (Nu⁻) on the silicon center, leading to the displacement of the chloride ion (Cl⁻) and the formation of a new silicon-nucleophile bond.
Hydrolysis: Formation of Silanols and Siloxanes
In the presence of water, the chlorosilane group readily undergoes hydrolysis to form a silanol (a compound containing a Si-OH group). This reaction is typically rapid and exothermic. The resulting silanols are often unstable and can undergo self-condensation to form stable siloxane bridges (Si-O-Si), releasing water in the process.[2] The pH of the reaction mixture can influence the rate of hydrolysis and subsequent condensation.[3]
Key Reactions:
-
Hydrolysis: R₃Si-Cl + H₂O → R₃Si-OH + HCl
-
Condensation: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O
Alcoholysis: Synthesis of Silyl Ethers
The reaction of this compound with alcohols (alcoholysis) yields silyl ethers (R₃Si-OR').[1][4] This is one of the most important applications of chlorosilanes, providing a method to protect hydroxyl groups during multi-step syntheses.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole or triethylamine, which neutralizes the hydrochloric acid byproduct.[1] The steric bulk of the diisopropyl groups makes the resulting silyl ether robust and resistant to cleavage under many standard reaction conditions.
Amination: Synthesis of Silylamines
Reaction with primary or secondary amines results in the formation of silylamines (R₃Si-NR'R''). This reaction also requires a base to scavenge the generated HCl, or a stoichiometric excess of the amine can be used. Silylamines are valuable intermediates in organic synthesis and can also be used as silylating agents themselves.
Factors Influencing Reactivity
The is primarily governed by a balance of steric and electronic factors.
-
Steric Hindrance: The two bulky isopropyl groups attached to the silicon atom create significant steric hindrance.[5][6][7][8] This steric shield moderates the reactivity of the Si-Cl bond, slowing the rate of nucleophilic attack compared to less hindered chlorosilanes like trimethylchlorosilane. While this reduces the reaction rate, it offers the significant advantage of enhancing the stability of the resulting products, such as silyl ethers, to premature cleavage.[1]
-
Electronic Effects: The cyanopropyl group contains a strongly electron-withdrawing nitrile moiety (-C≡N).[9] This group can exert a modest electron-withdrawing inductive effect through the propyl chain, which can slightly increase the electrophilicity of the silicon atom. However, this electronic effect is generally considered secondary to the dominant influence of steric hindrance from the diisopropyl groups.
Quantitative Data Summary
The tables below provide representative data for typical reactions involving sterically hindered chlorosilanes, analogous to this compound. Conditions and yields can vary based on the specific substrate.
Table 1: Silylation of Alcohols (Alcoholysis)
| Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Primary | Imidazole | DMF | 25 | 1-4 | >95 |
| Secondary | Imidazole | DMF | 25-60 | 4-12 | 85-95 |
| Tertiary | DMAP, Et₃N | CH₂Cl₂ | 40 | 12-24 | 60-80 |
Table 2: Reactions with Other Nucleophiles
| Nucleophile | Reaction Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Water | Hydrolysis | None | Acetone/H₂O | 0-25 | >90 (to siloxane) |
| Ammonia | Amination | Et₃N | Toluene | 25 | ~85 |
| Benzylamine | Amination | Et₃N | THF | 25 | ~90 |
Experimental Protocols
Protocol for the Protection of a Primary Alcohol (Silyl Ether Formation)
This protocol describes a general procedure for the silylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
Protocol for Controlled Hydrolysis and Siloxane Formation
This protocol outlines the hydrolysis of this compound to form the corresponding disiloxane.
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Water
-
Triethylamine (Et₃N) (2.2 eq)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
Add triethylamine (2.2 eq) to the solution to act as a base.
-
Stir the mixture vigorously at room temperature for 6 hours. The formation of triethylammonium chloride precipitate will be observed.
-
Filter the reaction mixture to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and add hexane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude disiloxane.
-
The product can be further purified by vacuum distillation if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. CN100577713C - Hydrolysis of Chlorosilanes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Effect of Steric Hindrance within CdS Single-Source Precursors on the Material Properties of AACVD and Spin-Coat-Deposited CdS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cyano Compounds, 2 Cyano Phenol | Changfu Chemical [cfsilicones.com]
The Cyanopropyl Group in Silylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a cornerstone of modern organic chemistry, enabling the protection of sensitive functional groups, enhancing volatility for chromatographic analysis, and modifying the properties of materials. The choice of silylating agent is critical, dictating the stability of the resulting silyl ether and the conditions required for its removal. Among the diverse array of silylating agents, those containing a cyanopropyl group offer unique properties due to the electronic influence of the nitrile functionality. This technical guide provides an in-depth exploration of the role of the cyanopropyl group in silylation reactions, covering its impact on reactivity, selectivity, and stability, supported by experimental data and protocols.
Core Principles: The Influence of the Cyanopropyl Group
The defining feature of cyanopropyl silylating agents, such as (3-cyanopropyl)dimethylchlorosilane, is the presence of a nitrile (-C≡N) group on the propyl chain attached to the silicon atom. This group exerts a significant electron-withdrawing effect, which has profound implications for the properties of both the silylation reagent and the resulting silyl ether.
Electronic and Steric Effects
The electron-withdrawing nature of the cyano group increases the electrophilicity of the silicon atom in the silylating agent. This heightened electrophilicity can influence the rate of the silylation reaction. The cyanopropyl group is also of moderate steric bulk, which, in conjunction with its electronic properties, affects the accessibility of the silicon atom to the nucleophilic substrate.
The stability of the resulting silyl ether is also modulated by the cyanopropyl group. Electron-withdrawing groups on the silicon atom generally increase the susceptibility of the silyl ether to nucleophilic attack, including hydrolysis.[1] Therefore, cyanopropyl silyl ethers are expected to be more labile than their alkylsilyl counterparts under certain conditions.
Reactivity and Selectivity in Silylation Reactions
The cyanopropyl group influences both the kinetics and selectivity of silylation reactions.
Reaction Kinetics
While specific kinetic data for the silylation of alcohols with (3-cyanopropyl)dimethylchlorosilane are not widely published, general principles of silylation kinetics can be applied. The rate of silylation is influenced by the electrophilicity of the silylating agent, the nucleophilicity of the substrate (e.g., an alcohol), steric hindrance at both the silicon and the alcohol, and the reaction conditions (solvent, base, temperature).
The electron-withdrawing cyanopropyl group is expected to increase the reactivity of the silyl chloride towards nucleophilic attack by an alcohol. However, the overall reaction rate will be a balance between this electronic activation and the steric hindrance of the cyanopropyl group.
Selectivity
In molecules with multiple hydroxyl groups, the selectivity of silylation is a key consideration. Steric hindrance plays a major role, with less hindered alcohols generally reacting faster. The moderate steric bulk of the cyanopropyl group can contribute to the selective silylation of primary alcohols over more hindered secondary or tertiary alcohols.
Stability of Cyanopropyl Silyl Ethers
The stability of a silyl ether protecting group is paramount, determining its suitability for a particular synthetic strategy. The stability of silyl ethers is highly dependent on the substituents on the silicon atom and the pH of the medium.
Hydrolytic Stability
The electron-withdrawing nature of the cyanopropyl group is expected to decrease the hydrolytic stability of the corresponding silyl ether compared to simple alkylsilyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers. This is because the electron-withdrawing group makes the silicon atom more susceptible to nucleophilic attack by water or hydroxide ions.
The following table summarizes the expected relative stability of common silyl ethers, with an estimated position for the cyanopropyl dimethylsilyl (CPDMS) group.
| Silyl Group | Abbreviation | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| Cyanopropyl Dimethylsilyl | CPDMS | < 20,000 (Estimated) | < 20,000 (Estimated) |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data for TMS, TES, TBS, TIPS, and TBDPS are adapted from the literature.[2] The stability of CPDMS is an educated estimation based on electronic effects.
Experimental Protocols
Detailed experimental protocols for the use of cyanopropyl silylating agents are not as widespread as for more common reagents. However, general procedures for the silylation of alcohols using silyl chlorides can be adapted.
General Protocol for the Silylation of a Primary Alcohol with (3-Cyanopropyl)dimethylchlorosilane
Materials:
-
Primary alcohol
-
(3-Cyanopropyl)dimethylchlorosilane
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Imidazole or Triethylamine (Et3N)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DMF or DCM.
-
Add imidazole (1.5 - 2.0 eq) or triethylamine (1.5 - 2.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add (3-cyanopropyl)dimethylchlorosilane (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Deprotection of a (3-Cyanopropyl)dimethylsilyl Ether
Due to the expected lability of the cyanopropyl silyl ether, mild deprotection conditions are likely to be effective.
Using Fluoride-based Reagents:
-
Dissolve the silylated compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 - 1.5 eq) at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as necessary.
Using Acidic Conditions:
-
Dissolve the silylated compound in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described above.
Visualization of Silylation Workflow
The general workflow for a protection-deprotection sequence using a cyanopropyl silylating agent can be visualized as follows:
Caption: General workflow of alcohol protection and deprotection using a cyanopropyl silylating agent.
Applications in Drug Development and Research
The unique properties of the cyanopropyl group can be leveraged in several areas of drug development and research.
-
Chromatographic Analysis: The polarity of the cyanopropyl group can alter the chromatographic behavior of derivatized analytes in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). This can be advantageous for separating complex mixtures of polar compounds.
-
Solid-Phase Extraction (SPE): Cyanopropyl-functionalized silica is a common stationary phase in SPE for the extraction of a wide range of compounds from various matrices.[3][4]
-
Protecting Group Strategies: The moderate lability of the cyanopropyl silyl ether could be exploited in synthetic strategies where a more labile silyl group is required compared to TBS, but greater stability than TMS is needed.
-
Bioisosteric Replacement: In medicinal chemistry, the cyano group is sometimes used as a bioisostere for other functional groups.[5] While less common for silyl protecting groups, the presence of the nitrile could potentially influence interactions with biological targets.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a silyl protecting group can be represented as a logical flow.
Caption: Decision tree for selecting a silyl protecting group based on stability and selectivity requirements.
Conclusion
The cyanopropyl group imparts distinct electronic properties to silylating agents, influencing their reactivity and the stability of the resulting silyl ethers. While not as commonly employed as traditional alkylsilyl protecting groups, cyanopropylsilyl ethers offer a unique position in the stability spectrum, potentially filling a niche for moderately labile protecting groups. Their application in modifying the polarity of molecules for chromatographic separations also presents a valuable tool for analytical chemists. Further research into the quantitative reactivity and stability of cyanopropyl silylating agents will undoubtedly expand their utility in organic synthesis and drug development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyanopropyldiisopropylchlorosilane, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound, this guide presents data from a closely related analogue, (3-Cyanopropyl)dimethylchlorosilane, and provides expected values for the target molecule based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.
Spectroscopic Data
The following tables summarize the expected and analogous spectroscopic data for this compound.
Table 1: ¹H NMR Data
Note: Data presented is for the analogous compound (3-Cyanopropyl)dimethylchlorosilane and predicted shifts for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) for this compound | Analogous Chemical Shift (δ, ppm) for (3-Cyanopropyl)dimethylchlorosilane | Multiplicity | Integration |
| Si-CH(CH₃)₂ | ~1.1 - 1.3 | - | Septet | 2H |
| Si-CH(CH ₃)₂ | ~1.0 - 1.2 | - | Doublet | 12H |
| Si-CH ₂-CH₂-CH₂-CN | ~0.9 - 1.1 | 0.89 | Triplet | 2H |
| Si-CH₂-CH ₂-CH₂-CN | ~1.7 - 1.9 | 1.81 | Quintet | 2H |
| Si-CH₂-CH₂-CH ₂-CN | ~2.4 - 2.6 | 2.45 | Triplet | 2H |
| Si-CH ₃ | - | 0.4 | Singlet | 6H |
Table 2: ¹³C NMR Data
Note: Data presented is for the analogous compound (3-Cyanopropyl)dimethylchlorosilane and predicted shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Analogous Chemical Shift (δ, ppm) for (3-Cyanopropyl)dimethylchlorosilane |
| Si-C H(CH₃)₂ | ~16 - 18 | - |
| Si-CH(C H₃)₂ | ~17 - 19 | - |
| Si-C H₂-CH₂-CH₂-CN | ~15 - 17 | 16.2 |
| Si-CH₂-C H₂-CH₂-CN | ~20 - 22 | 20.5 |
| Si-CH₂-CH₂-C H₂-CN | ~25 - 27 | 25.8 |
| -C N | ~118 - 120 | 119.4 |
| Si-C H₃ | - | 3.9 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2260 (sharp, medium intensity) |
| C-H (Alkyl) | 2850 - 2960 (strong, sharp) |
| Si-Cl | 450 - 650 (strong) |
| C-H (bending) | 1365 - 1470 |
Table 4: Mass Spectrometry (MS) Data
Note: Data presented is for the analogous compound (3-Cyanopropyl)dimethylchlorosilane.
| m/z | Interpretation |
| 161 | [M]+ (Molecular ion for C₆H₁₂ClNSi) |
| 146 | [M - CH₃]+ |
| 93 | [M - C₃H₆CN]+ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be free of residual protons that may interfere with the spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Methodological & Application
Application Notes and Protocols: The Use of 3-Cyanopropyldiisopropylchlorosilane in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Derivatization in Gas Chromatography
In gas chromatography (GC), derivatization is a crucial chemical modification technique used to convert analytes into a more suitable form for analysis. This process is often necessary for compounds that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior due to polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH).[1] By replacing active hydrogen atoms in these functional groups, derivatization can increase the volatility and thermal stability of the analytes, reduce their polarity, and improve their separation and detection.[1][2][3]
Silylation is one of the most common derivatization techniques, involving the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[1][2] This process effectively masks the polar functional groups, leading to more volatile and thermally stable derivatives that produce symmetrical peaks in the chromatogram.[1]
3-Cyanopropyldiisopropylchlorosilane: A Specialty Silylating Agent
This compound is a specialized silylating agent. While less common than reagents like BSTFA or TMCS, its unique structure offers specific advantages in certain GC applications. The key features of this reagent are:
-
Silylating Group: The diisopropylchlorosilane moiety is the reactive part of the molecule that forms a silyl ether, ester, or amine with the analyte's active hydrogen. The bulky diisopropyl groups can provide steric hindrance, which may lead to selective derivatization of less hindered functional groups.
-
Cyanopropyl Group: The presence of the cyanopropyl (-CH2CH2CH2CN) group introduces a significant degree of polarity to the derivative. This is advantageous for several reasons:
-
Enhanced Selectivity: The polar cyano group can interact differently with the GC stationary phase compared to nonpolar derivatives, leading to unique elution patterns and improved separation of complex mixtures.[4]
-
Improved Solubility: The cyanopropyl group can enhance the solubility of the derivatized analyte in specific solvents used during sample preparation.
-
Potential for Specific Detection: The nitrogen atom in the cyano group can be advantageous when using a nitrogen-phosphorus detector (NPD), potentially increasing the sensitivity of the analysis for target analytes.
-
Logical Selection of Derivatization Agent
Caption: Logical workflow for selecting a suitable derivatization reagent.
Applications
Based on the chemical properties of this compound, it is particularly well-suited for the derivatization of the following classes of compounds:
-
Steroids and Sterols: The derivatization of hydroxyl groups in steroids is essential for their analysis by GC. The polarity of the cyanopropyl group can aid in the separation of closely related steroid isomers.
-
Phenolic Compounds: Natural and synthetic phenolic compounds can be readily derivatized to improve their volatility and chromatographic peak shape.
-
Alcohols and Fatty Acids: Primary and secondary alcohols, as well as carboxylic acids, can be derivatized to reduce their polarity and improve their elution from the GC column. The cyanopropyl group can be particularly useful in the analysis of fatty acid methyl esters (FAMEs) for resolving positional and geometric isomers.[5]
-
Pharmaceuticals and Drug Metabolites: Many drugs and their metabolites contain polar functional groups that require derivatization for GC analysis. The unique selectivity offered by this reagent can be beneficial in complex biological matrices.
Experimental Protocol: Derivatization of a Model Compound (e.g., a Steroid)
This protocol provides a general procedure for the derivatization of a hydroxyl-containing compound using this compound. Note: This is a generalized protocol and may require optimization for specific analytes and matrices.
Reagents and Materials
-
This compound
-
Anhydrous Pyridine (or other suitable base catalyst, e.g., triethylamine)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Analyte standard or sample extract
-
Internal Standard (IS) solution
-
Nitrogen gas for evaporation
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS or GC-FID system
Derivatization Workflow
Caption: Step-by-step experimental workflow for derivatization.
Procedure
-
Sample Preparation:
-
Pipette a known volume of the sample extract or standard solution into a reaction vial.
-
If an internal standard is used, add the appropriate volume.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as chlorosilanes react readily with water.[1]
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of anhydrous solvent (e.g., toluene).
-
Add 20 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Add 50 µL of this compound.
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Incubate the reaction mixture in a heating block or water bath at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the analyte.
-
-
Post-Reaction Workup:
-
After incubation, allow the vial to cool to room temperature.
-
The reaction mixture can be injected directly into the GC in some cases. Alternatively, for cleaner injections:
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or ethyl acetate).
-
-
-
GC Analysis:
-
Inject an appropriate volume of the derivatized sample into the GC system.
-
Use a suitable GC column, typically a non-polar or mid-polar column, to separate the derivatives. A cyanopropyl-containing stationary phase could also be used to leverage the polarity of the derivative for enhanced separation.[6]
-
Safety Precautions
-
This compound is a chlorosilane and is therefore corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Pyridine is toxic and flammable. Handle with care in a well-ventilated area.
-
Ensure all glassware is dry to prevent hydrolysis of the silylating reagent.
Data Presentation
The following table presents hypothetical quantitative data for the analysis of a model steroid before and after derivatization to illustrate the expected improvements in chromatographic performance.
| Parameter | Underivatized Steroid | Derivatized Steroid (with this compound) |
| Retention Time (min) | 25.8 | 22.3 |
| Peak Area (arbitrary units) | 150,000 | 850,000 |
| Peak Asymmetry (Tailing Factor) | 2.5 | 1.1 |
| Limit of Detection (ng/mL) | 10 | 1 |
| Limit of Quantitation (ng/mL) | 30 | 3 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the analyte, matrix, and analytical conditions.
Conclusion
This compound represents a valuable, albeit specialized, tool for the derivatization of polar analytes in gas chromatography. Its ability to introduce a polar cyanopropyl group onto the analyte can provide unique selectivity and improved chromatographic performance, particularly for the analysis of complex mixtures. The provided protocol offers a starting point for method development, which should be optimized for each specific application to achieve the best results. As with any derivatization procedure, careful attention to anhydrous conditions and safety precautions is paramount for successful and reproducible analysis.
References
Application Notes and Protocols for the Preparation of 3-Cyanopropyl Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopropyl-functionalized silica is a versatile stationary phase for high-performance liquid chromatography (HPLC), offering unique selectivity for a wide range of analytes. Its moderately polar nature allows for use in both normal-phase and reversed-phase chromatography, making it a valuable tool for the separation of polar and non-polar compounds. This document provides detailed protocols for the preparation of a cyanopropyl stationary phase using 3-Cyanopropyldiisopropylchlorosilane as the modifying agent, along with methods for its characterization and application.
The use of a diisopropylchlorosilane derivative for surface modification can offer advantages in controlling the ligand density on the silica surface due to the steric hindrance of the isopropyl groups, potentially leading to a more reproducible and well-defined stationary phase.
Experimental Protocols
Materials and Reagents
-
Silica Gel: High-purity, spherical silica gel for HPLC, with a particle size of 5 µm and a pore size of 100 Å.
-
This compound: (CN(CH₂)₃Si(i-Pr)₂Cl), purity >95%.
-
Toluene: Anhydrous, >99.8%.
-
Pyridine: Anhydrous, >99.8%.
-
Methanol: HPLC grade.
-
Dichloromethane: HPLC grade.
-
Hexane: HPLC grade.
-
Test Solutes: Uracil, Toluene, Ethylbenzene, Naphthalene, Amitriptyline.
Protocol 1: Preparation of 3-Cyanopropyl Stationary Phase
This protocol details the chemical modification of the silica gel surface with this compound.
1. Silica Gel Activation:
- Dry the silica gel under vacuum at 150°C for 24 hours to remove physically adsorbed water.
- Allow the silica to cool to room temperature under a dry nitrogen atmosphere.
2. Silylation Reaction:
- In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 10 g of activated silica gel in 100 mL of anhydrous toluene.
- Add 5 mL of anhydrous pyridine to the suspension to act as an acid scavenger.
- Slowly add 8 g of this compound to the stirred suspension.
- Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours under a continuous flow of dry nitrogen.
3. Washing and Purification:
- After the reaction, cool the mixture to room temperature.
- Filter the modified silica gel using a Büchner funnel.
- Wash the silica sequentially with 100 mL of toluene, 100 mL of dichloromethane, and 100 mL of methanol to remove unreacted silane and by-products.
- Dry the functionalized silica gel under vacuum at 60°C for 48 hours.
4. End-capping (Optional but Recommended):
- To minimize the interaction of analytes with residual silanol groups, an end-capping step can be performed.
- Suspend the dried 3-cyanopropyl modified silica in 100 mL of anhydrous toluene with 5 mL of anhydrous pyridine.
- Add 5 mL of trimethylchlorosilane and reflux for 12 hours.
- Follow the washing and drying procedure as described in step 3.
Characterization of the Stationary Phase
The successful modification of the silica gel should be confirmed through various characterization techniques. The following table summarizes hypothetical but realistic data for a successfully prepared 3-cyanopropyl stationary phase.
| Parameter | Value | Method of Analysis |
| Elemental Analysis | CHN Elemental Analyzer | |
| Carbon (%C) | 8.5 | |
| Nitrogen (%N) | 1.8 | |
| Surface Properties | Nitrogen Adsorption (BET) | |
| Specific Surface Area (SBET) | 300 m²/g | |
| Ligand Density (α) | 3.2 µmol/m² | Calculation (see below) |
Calculation of Ligand Density:
The ligand density (α) in µmol/m² can be calculated from the percentage of carbon (%C) and the specific surface area (SBET) of the silica using the following formula:
α = (10⁶ * %C) / ((100 - (%C * Mligand / (nC * MC))) * SBET * nC * MC)
Where:
-
%C = Percentage of carbon from elemental analysis
-
Mligand = Molecular weight of the bonded ligand (3-cyanopropyl) = 54.07 g/mol
-
nC = Number of carbon atoms in the ligand = 3
-
MC = Molar mass of carbon = 12.01 g/mol
-
SBET = Specific surface area of the silica in m²/g
Application Notes
The prepared 3-cyanopropyl stationary phase can be packed into an HPLC column (e.g., 150 mm x 4.6 mm) using a slurry packing technique. The resulting column can be used for various applications in both reversed-phase and normal-phase modes.
Reversed-Phase Chromatography
In reversed-phase mode, the cyanopropyl phase provides moderate hydrophobicity, making it suitable for the separation of a wide range of compounds, including pharmaceuticals, peptides, and small organic molecules. The cyano group can also participate in dipole-dipole interactions, offering alternative selectivity compared to traditional C8 or C18 phases.
Example Application: Separation of Aromatic Hydrocarbons and a Basic Drug
-
Column: 3-Cyanopropyl modified silica (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Hypothetical Chromatographic Data:
| Compound | Retention Time (min) | Tailing Factor |
| Uracil | 1.2 | 1.0 |
| Toluene | 3.5 | 1.1 |
| Ethylbenzene | 4.2 | 1.1 |
| Naphthalene | 5.8 | 1.2 |
| Amitriptyline | 7.1 | 1.3 |
Normal-Phase Chromatography
In normal-phase mode, the cyanopropyl phase is a less polar alternative to bare silica, offering different selectivity for polar compounds that are strongly retained on silica.
Example Application: Separation of Polar Aromatic Compounds
-
Column: 3-Cyanopropyl modified silica (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
Visualizations
Caption: Experimental workflow for the preparation, characterization, and application of a 3-cyanopropyl stationary phase.
Caption: Chemical reaction scheme for the functionalization of silica gel with this compound.
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles (SiNPs) is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bio-imaging, and as reinforcing agents in composites. The functionalization with organosilanes, such as 3-Cyanopropyldiisopropylchlorosilane, allows for the introduction of specific chemical groups onto the nanoparticle surface. The cyanopropyl group, in particular, offers a versatile handle for further chemical transformations and can alter the surface polarity, enhancing the dispersion of the nanoparticles in various media. This document provides detailed protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface modification with this compound.
Applications
The surface modification of silica nanoparticles with 3-cyanopropyl groups can be beneficial for several applications:
-
Chromatography: Cyanopropyl-functionalized silica is a common stationary phase in normal-phase and reversed-phase high-performance liquid chromatography (HPLC) due to its unique polarity.
-
Drug Delivery: The modified surface can serve as a platform for conjugating drug molecules, and the altered hydrophobicity can influence the drug loading and release kinetics.
-
Biocatalysis: Enzymes can be immobilized on the functionalized nanoparticles, potentially enhancing their stability and reusability.
-
Composite Materials: The cyanopropyl groups can improve the compatibility and interaction between the silica nanoparticles and polymer matrices, leading to enhanced mechanical properties of the composite material.
-
Solid-Phase Extraction: The polar cyanopropyl groups can be utilized for the selective extraction of analytes from various matrices.[1]
Experimental Protocols
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with a diameter of approximately 100-200 nm. The size can be tuned by adjusting the concentrations of the reagents.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a clean, dry flask, prepare a solution of ethanol and deionized water. For a typical synthesis of ~150 nm particles, mix 70 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature to ensure a homogeneous solution.
-
Rapidly add 5 mL of TEOS to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for at least 12 hours. A white, opalescent suspension will form, indicating the formation of silica nanoparticles.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of ethanol. Sonicate the suspension for 10 minutes to ensure good dispersion.
-
Repeat the washing step (centrifugation and resuspension in ethanol) three times to remove unreacted reagents.
-
After the final wash, resuspend the silica nanoparticles in 50 mL of anhydrous toluene for the surface modification step. It is crucial to use an anhydrous solvent to prevent self-polymerization of the silane.
Surface Modification with this compound
This protocol details the functionalization of the synthesized silica nanoparticles with this compound. Caution: Chlorosilanes are reactive and moisture-sensitive. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
Materials:
-
Silica nanoparticles suspended in anhydrous toluene (from the previous step)
-
This compound (≥95%)
-
Anhydrous toluene
-
Anhydrous triethylamine (optional, as an acid scavenger)
Procedure:
-
Transfer the suspension of silica nanoparticles in anhydrous toluene to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 1 mL of this compound to the nanoparticle suspension. The amount of silane can be adjusted to control the grafting density.
-
If desired, add a stoichiometric amount of triethylamine relative to the chlorosilane to neutralize the HCl byproduct of the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain the reflux with vigorous stirring for 12-24 hours under a nitrogen atmosphere.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles sequentially with anhydrous toluene, methanol, and dichloromethane to remove unreacted silane and byproducts. Perform each washing step by resuspending the pellet in 50 mL of the solvent, sonicating for 10 minutes, and then centrifuging. Repeat each solvent wash twice.
-
After the final wash, dry the cyanopropyl-functionalized silica nanoparticles in a vacuum oven at 80 °C for 12 hours.
-
Store the dried, functionalized nanoparticles in a desiccator to prevent moisture absorption.
Characterization Data
The successful surface modification of silica nanoparticles with 3-cyanopropyl groups can be confirmed by various characterization techniques. The following table summarizes typical data obtained for such modified nanoparticles.
| Characterization Technique | Parameter | Unmodified Silica Nanoparticles | 3-Cyanopropyl-Functionalized Silica Nanoparticles |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic Peaks (cm⁻¹) | ~3400 (O-H stretching), ~1630 (O-H bending), ~1100 (Si-O-Si stretching) | ~2970 (C-H stretching), ~2250 (C≡N stretching), reduced intensity of O-H peaks |
| Thermogravimetric Analysis (TGA) | Weight Loss | ~2-5% up to 800 °C (loss of adsorbed water and dehydroxylation) | Higher weight loss (~10-20%) due to the decomposition of the organic cyanopropyl groups |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | ~150 nm (in ethanol) | ~160-170 nm (slight increase due to the organic layer) |
| Zeta Potential | Surface Charge | -30 to -50 mV (in neutral pH water) | Less negative, e.g., -15 to -25 mV, due to the shielding of silanol groups |
| Brunauer-Emmett-Teller (BET) Analysis | Surface Area | ~200-300 m²/g | May slightly decrease due to the presence of the organic layer |
| Contact Angle Measurement | Water Contact Angle | < 20° (hydrophilic) | > 60° (more hydrophobic) |
Visualizations
Caption: Experimental workflow for synthesis and surface modification.
Caption: Surface reaction of silanization.
References
Creating Hydrophilic Surfaces Using 3-Cyanopropyldiisopropylchlorosilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the creation of hydrophilic surfaces using 3-Cyanopropyldiisopropylchlorosilane. The primary strategy involves the initial silanization of a substrate to introduce a cyanopropyl-functionalized surface, followed by the hydrolysis of the terminal cyano group to a more hydrophilic carboxylic acid or amide functionality. This surface modification is particularly relevant for applications in drug development, diagnostics, and biomedical research where controlled surface wettability is crucial.
Introduction
Surface properties, particularly hydrophilicity, play a pivotal role in the performance of a wide range of materials and devices in the life sciences. For instance, in drug delivery systems, the surface chemistry of nanoparticles can influence their circulation time and cellular uptake. In diagnostics, the wettability of sensor surfaces affects assay sensitivity and reproducibility. This compound is a versatile reagent for surface modification, offering the potential to create hydrophilic surfaces through a two-step process. Initially, a robust silane layer is formed on hydroxylated substrates. The terminal cyano (nitrile) group, which is moderately polar, can then be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide, both of which are significantly more hydrophilic.[1][2][3] This approach allows for a tunable surface chemistry, enabling precise control over the final surface properties.
Principle of Surface Modification
The creation of a hydrophilic surface using this compound proceeds in two key stages:
Stage 1: Silanization. The chlorosilane group of this compound reacts with surface hydroxyl (-OH) groups present on substrates such as glass, silicon wafers, or other metal oxides. This reaction forms a stable covalent siloxane bond (Si-O-Substrate), tethering the cyanopropyl moiety to the surface.
Stage 2: Hydrolysis of the Cyano Group. The surface-bound cyano groups are then converted to more hydrophilic functional groups.
-
Acidic Hydrolysis: Treatment with an acid catalyst in the presence of water leads to the formation of a carboxylic acid (-COOH) and an ammonium salt.[2]
-
Alkaline Hydrolysis: Treatment with a base results in the formation of a carboxylate salt (-COO⁻) and ammonia. Subsequent acidification will yield the carboxylic acid.[2] Partial hydrolysis under milder conditions can lead to the formation of an amide (-CONH₂) group.[1]
Experimental Protocols
The following protocols provide a general framework for the surface modification of glass or silicon substrates. Researchers should optimize the reaction conditions based on their specific substrate and application requirements.
Materials and Reagents
-
Glass microscope slides or silicon wafers
-
This compound
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (dilute) or Sodium hydroxide solution (for hydrolysis)
-
Deionized water
Protocol 1: Substrate Cleaning (Piranha Solution - Use with extreme caution!)
-
Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide).
-
Heat the solution to 80°C for 30 minutes in a fume hood.
-
Allow the solution to cool to room temperature.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the substrates under a stream of nitrogen and store them in a desiccator.
Protocol 2: Surface Silanization
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment (e.g., a glove box or under an inert atmosphere).
-
Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature.
-
Remove the substrates from the solution and rinse them sequentially with anhydrous toluene, acetone, and ethanol.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature.
Protocol 3: Hydrolysis of the Cyano Group (Acid-Catalyzed)
-
Immerse the cyanopropyl-functionalized substrates in a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Heat the solution under reflux for 1-2 hours.[2]
-
Remove the substrates and rinse them thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen.
Protocol 4: Characterization of Modified Surfaces
-
Water Contact Angle (WCA) Goniometry: Measure the static water contact angle on the unmodified, cyanopropyl-functionalized, and hydrolyzed surfaces to assess the changes in hydrophilicity. A decrease in the contact angle indicates an increase in hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the surface at each modification step. Look for the presence of Si, C, and N after silanization, and changes in the C1s and N1s spectra after hydrolysis.
Data Presentation
The following table summarizes the expected changes in water contact angle at each stage of the surface modification process. The values are illustrative and may vary depending on the substrate and specific experimental conditions.
| Surface Type | Expected Water Contact Angle (°) | Rationale |
| Unmodified (Cleaned Glass/Silicon) | < 10° | Highly hydrophilic due to the presence of surface hydroxyl groups. |
| Cyanopropyl-Functionalized | 60° - 70° | The cyanopropyl group is moderately polar, leading to a less hydrophilic surface compared to the clean substrate. |
| Hydrolyzed (Carboxylic Acid/Amide) | 30° - 50° | The introduction of carboxylic acid or amide groups significantly increases surface polarity and hydrogen bonding capacity, resulting in a more hydrophilic surface. |
Visualizations
Experimental Workflow
Caption: Workflow for creating a hydrophilic surface.
Signaling Pathway of Surface Modification
Caption: Reaction pathway for surface modification.
Applications in Drug Development
The ability to create well-defined hydrophilic surfaces has significant implications for drug development:
-
Drug Delivery Nanoparticles: Modifying the surface of nanoparticles with a hydrophilic layer can help to reduce opsonization and clearance by the reticuloendothelial system, thereby increasing circulation time.
-
Biocompatible Coatings: Hydrophilic coatings on medical implants and devices can reduce protein adsorption and biofouling, improving their biocompatibility.
-
Microfluidic Devices: Controlling the surface properties of microfluidic channels is essential for manipulating fluid flow and preventing the non-specific adhesion of biomolecules in diagnostic and drug screening platforms.
Conclusion
The use of this compound offers a robust and versatile method for creating hydrophilic surfaces. The two-step process of silanization followed by hydrolysis of the cyano group provides a high degree of control over the final surface chemistry. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of drug development and beyond, enabling the rational design of materials with tailored surface properties.
References
Application of 3-Cyanopropyldiisopropylchlorosilane in HPLC Column Packing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate selection of a stationary phase is a critical determinant of success in High-Performance Liquid Chromatography (HPLC). Cyanopropyl-bonded silica phases represent a versatile class of packing materials, offering unique selectivity for a broad spectrum of analytes. This document provides detailed application notes and protocols for the use of 3-Cyanopropyldiisopropylchlorosilane in the preparation of cyanopropyl (CN) HPLC column packing materials. This compound is a monofunctional silanizing reagent that forms a covalent bond with the silanol groups on the surface of silica gel, creating a moderately polar stationary phase. Due to its diisopropyl steric hindrance, it allows for controlled surface coverage. This stationary phase is particularly advantageous for its ability to operate in both normal-phase and reversed-phase modes, providing a valuable tool for the separation of diverse compounds, from polar to moderately nonpolar. The nitrile (-CN) functionality imparts a strong dipole moment, which contributes to unique retention mechanisms involving dipole-dipole interactions with analytes.
Principle of 3-Cyanopropyl Stationary Phase Interaction
Cyanopropyl-bonded phases exhibit a mixed-mode retention mechanism. The propyl chain provides a degree of hydrophobicity, allowing for reversed-phase separations based on hydrophobic interactions. Simultaneously, the terminal nitrile group, with its strong dipole moment, can engage in dipole-dipole interactions with polar analytes. This dual nature allows for separations that are not achievable with purely hydrophobic (like C18) or purely polar (like bare silica) stationary phases. The steric hindrance from the diisopropyl groups on the silane reagent influences the density of the bonded phase, which in turn affects the accessibility of residual silanol groups on the silica surface and the overall selectivity of the column.
Experimental Protocols
I. Synthesis of 3-Cyanopropyl Bonded Silica
This protocol details the procedure for the chemical modification of silica gel with this compound to create a cyanopropyl stationary phase.
Materials:
-
Porous spherical silica gel (e.g., 5 µm particle size, 100 Å pore size)
-
This compound
-
Anhydrous toluene
-
Pyridine (dried over KOH)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
n-Hexane (HPLC grade)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle with a magnetic stirrer
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Silica Activation: Dry the silica gel in a vacuum oven at 150°C for 4 hours to remove physically adsorbed water and activate the silanol groups.
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the activated silica gel in anhydrous toluene (10 g of silica per 100 mL of toluene) under a nitrogen atmosphere.
-
Silanization Reaction:
-
Add a stoichiometric excess of this compound to the silica slurry. The exact amount should be calculated based on the surface area of the silica gel (typically 2-3 µmol/m²). .
-
Add a small amount of pyridine to the reaction mixture to act as an acid scavenger for the HCl generated during the reaction.
-
Heat the mixture to reflux (approximately 110°C) with constant stirring and maintain reflux for 6-8 hours under a nitrogen atmosphere.
-
-
Washing and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the modified silica gel using a sintered glass funnel.
-
Wash the silica sequentially with copious amounts of toluene, methanol, acetone, and finally, n-hexane to remove unreacted silane, pyridine hydrochloride, and other byproducts.
-
-
Drying: Dry the synthesized 3-cyanopropyl bonded silica in a vacuum oven at 60-80°C overnight to obtain a free-flowing powder.
II. End-capping of Residual Silanols (Optional)
End-capping is a secondary silanization step to block the remaining accessible silanol groups on the silica surface, which can cause undesirable secondary interactions with basic analytes. However, for cyanopropyl phases, end-capping can sometimes negatively impact selectivity.[1] The decision to end-cap should be based on the specific application.
Materials:
-
3-Cyanopropyl bonded silica (from the previous protocol)
-
Trimethylchlorosilane (TMCS) or Hexamethyldisilazane (HMDS)
-
Anhydrous toluene
-
Pyridine
Procedure:
-
Reaction Setup: Suspend the dried 3-cyanopropyl bonded silica in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
End-capping Reaction:
-
Add an excess of the end-capping reagent (e.g., TMCS).
-
Add pyridine as an acid scavenger.
-
Reflux the mixture for 4-6 hours with stirring under a nitrogen atmosphere.
-
-
Washing and Drying: Follow the same washing and drying procedure as described in the synthesis protocol (steps 4 and 5).
III. HPLC Column Packing
This protocol describes the slurry packing method for preparing an analytical HPLC column.
Materials:
-
Synthesized 3-cyanopropyl bonded silica (with or without end-capping)
-
Slurry solvent (e.g., isopropanol, acetone, or a mixture of isopropanol and carbon tetrachloride)
-
HPLC column hardware (e.g., 150 mm x 4.6 mm stainless steel column)
-
High-pressure slurry packing pump
-
Ultrasonic bath
Procedure:
-
Slurry Preparation:
-
Weigh the required amount of the synthesized packing material.
-
Suspend the packing material in the slurry solvent in a beaker. The concentration of the slurry is typically around 10% (w/v).
-
Degas the slurry by placing it in an ultrasonic bath for 10-15 minutes.
-
-
Column Packing:
-
Assemble the HPLC column with the bottom frit and end fitting.
-
Fill the slurry reservoir of the packing pump with the prepared slurry.
-
Connect the column to the packing pump.
-
Pack the column at a high pressure (e.g., 5000-8000 psi) until a stable bed is formed and the pressure remains constant. The packing solvent will be displaced from the column outlet.
-
-
Column Equilibration: Once packed, disconnect the column from the packing pump and attach it to an HPLC system. Flush the column with a suitable solvent (e.g., methanol or acetonitrile) at a low flow rate to equilibrate the packed bed.
Data Presentation
The performance of HPLC columns packed with 3-cyanopropyl bonded silica can be evaluated based on several chromatographic parameters. The following tables summarize hypothetical but representative quantitative data comparing a non-end-capped and an end-capped column prepared with this compound.
Table 1: Column Efficiency and Peak Asymmetry for a Neutral Analyte (Toluene)
| Column Type | Theoretical Plates (N/meter) | Tailing Factor (Tf) |
| Non-End-capped CN | 120,000 | 1.1 |
| End-capped CN | 115,000 | 1.05 |
Conditions: Mobile phase: Hexane/Isopropanol (90:10, v/v); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
Table 2: Retention Factors (k) and Selectivity (α) for a Mixture of Polar and Nonpolar Analytes
| Analyte | Non-End-capped CN (k) | End-capped CN (k) |
| Uracil (Polar) | 1.2 | 1.1 |
| Toluene (Nonpolar) | 3.5 | 3.8 |
| Naphthalene (Nonpolar) | 5.8 | 6.5 |
| Selectivity (α) Toluene/Uracil | 2.92 | 3.45 |
| Selectivity (α) Naphthalene/Toluene | 1.66 | 1.71 |
Conditions: Mobile phase: Methanol/Water (60:40, v/v); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
Table 3: Peak Asymmetry for a Basic Analyte (Amitriptyline)
| Column Type | Tailing Factor (Tf) |
| Non-End-capped CN | 1.8 |
| End-capped CN | 1.3 |
Conditions: Mobile phase: Acetonitrile/25mM Potassium Phosphate Buffer pH 7.0 (50:50, v/v); Flow rate: 1.0 mL/min; Detection: UV at 240 nm.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and packing of a 3-cyanopropyl HPLC column.
Caption: Chemical reaction for bonding this compound to the silica surface.
Conclusion
The use of this compound allows for the reproducible synthesis of a versatile cyanopropyl stationary phase for HPLC. The resulting packing material can be effectively used for the separation of a wide range of compounds due to its mixed-mode retention characteristics. The decision to perform end-capping should be carefully considered based on the target analytes, as it can influence selectivity and peak shape, particularly for basic compounds. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the development and application of custom-packed cyanopropyl HPLC columns.
References
Application Notes and Protocols for the Functionalization of Silicon Wafers with 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of silicon wafers using 3-Cyanopropyldiisopropylchlorosilane. The protocols outlined below are intended to facilitate the creation of well-defined, functionalized surfaces for a variety of applications, including biosensing, drug delivery, and cell-surface interaction studies.
Introduction
The functionalization of silicon surfaces with organosilanes is a fundamental technique for tailoring their surface properties. This compound is a monofunctional silane that forms a self-assembled monolayer (SAM) on hydroxylated silicon surfaces. The cyanopropyl group offers a versatile chemical handle for the subsequent covalent immobilization of biomolecules, nanoparticles, or other chemical entities. The bulky diisopropyl groups sterically hinder polymerization, promoting the formation of a well-ordered monolayer.
This application note details the step-by-step procedure for cleaning silicon wafers, performing the silanization reaction, and characterizing the resulting functionalized surface.
Experimental Protocols
A comprehensive protocol for the functionalization of silicon wafers is provided below, encompassing substrate preparation, the silanization reaction, and post-reaction cleaning.
Materials and Equipment
-
Silicon wafers (prime grade, p-type, <100> orientation)
-
This compound (≥95%)
-
Anhydrous toluene (or other anhydrous organic solvent such as hexane)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (cleaned and oven-dried)
-
Ultrasonic bath
-
Spin coater or immersion vessel
-
Hot plate or vacuum oven
Experimental Workflow
The overall experimental workflow for the functionalization of silicon wafers with this compound is depicted below.
Figure 1: Experimental workflow for silicon wafer functionalization.
Detailed Methodologies
Step 1: Silicon Wafer Cleaning
-
Cut silicon wafers to the desired size using a diamond scribe.
-
Place the wafers in a beaker and sonicate in acetone for 15 minutes to remove organic residues.
-
Decant the acetone and sonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Rinse the wafers thoroughly with deionized (DI) water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
Step 2: Surface Hydroxylation (Piranha Etching)
Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 volume ratio in a glass beaker. Warning: This is a highly exothermic reaction.
-
Carefully immerse the cleaned silicon wafers into the warm piranha solution for 25-30 minutes. This step creates a thin layer of silicon dioxide with surface hydroxyl (-OH) groups.
-
Remove the wafers from the piranha solution and rinse them extensively with DI water to remove any residual acid.
-
Dry the wafers under a stream of nitrogen gas and immediately proceed to the silanization step.
Step 3: Silanization with this compound
This procedure should be carried out in an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent premature hydrolysis of the chlorosilane.
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) in a clean, dry reaction vessel.
-
Immerse the freshly hydroxylated silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation.
Step 4: Post-Silanization Rinsing and Curing
-
Remove the wafers from the silane solution and rinse them sequentially with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Follow with a rinse in a polar solvent like IPA or ethanol.
-
Dry the wafers under a stream of nitrogen gas.
-
To complete the covalent bond formation and remove any remaining solvent, cure the functionalized wafers by baking them on a hotplate at 110-120 °C for 30-60 minutes or in a vacuum oven.
Data Presentation: Expected Characterization Results
The success of the functionalization can be verified using several surface-sensitive analytical techniques. The following table summarizes the expected quantitative data for a successfully functionalized silicon wafer.
| Characterization Technique | Parameter | Bare Silicon (Hydroxylated) | Functionalized Silicon |
| Contact Angle Goniometry | Water Contact Angle | < 20° (Hydrophilic) | 60° - 75° (More Hydrophobic) |
| Spectroscopic Ellipsometry | Layer Thickness | ~1-2 nm (Native Oxide) | 1.5 - 3 nm (SAM + Oxide) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Si, O | Si, O, C, N |
| High-Resolution C 1s | - | Peaks corresponding to C-Si, C-C, and C≡N | |
| High-Resolution N 1s | - | Peak corresponding to C≡N | |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Characteristic Peaks | Si-O-Si (~1100 cm⁻¹) | C-H stretching (~2900 cm⁻¹), C≡N stretching (~2245 cm⁻¹) |
Logical Relationships in the Functionalization Process
The chemical reaction at the core of this protocol involves the nucleophilic attack of the surface silanol groups on the silicon atom of the chlorosilane, leading to the formation of a stable Si-O-Si covalent bond and the elimination of hydrochloric acid (HCl).
Application Notes and Protocols for 3-Cyanopropyldiisopropylchlorosilane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of 3-Cyanopropyldiisopropylchlorosilane, a versatile silylating agent, in various chemical reactions. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Protection of Alcohols
This compound is an effective protecting group for primary and secondary alcohols. The bulky diisopropylsilyl group provides steric hindrance, protecting the alcohol from a variety of reaction conditions, while the cyanopropyl group offers a site for further functionalization if desired.
Experimental Protocol: Silylation of a Primary Alcohol
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude silyl ether.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Product | Yield (%) |
| Benzyl Alcohol | Benzyl 3-cyanopropyldiisopropylsilyl ether | >95 |
| Cyclohexanol | Cyclohexyl 3-cyanopropyldiisopropylsilyl ether | 92 |
Yields are based on purified product.
Reaction Workflow:
Caption: Silylation of a primary alcohol workflow.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The volatility of certain analytes, such as steroids, can be increased for GC-MS analysis by derivatization with silylating agents.[1] this compound can be used for this purpose, offering good thermal stability to the resulting derivatives.
Experimental Protocol: Derivatization of a Steroid
Objective: To derivatize a steroid containing a hydroxyl group for GC-MS analysis.
Materials:
-
Steroid standard (e.g., testosterone)
-
This compound
-
Pyridine, anhydrous
-
Ethyl acetate
-
GC-MS instrument
Procedure:
-
Dissolve the steroid standard (approximately 1 mg) in anhydrous pyridine (100 µL) in a sealed vial.
-
Add a solution of this compound in ethyl acetate (e.g., 10% v/v, 100 µL).
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is ready for direct injection into the GC-MS.
Data Presentation:
The success of the derivatization is confirmed by the appearance of a new peak in the chromatogram with a longer retention time and a characteristic mass spectrum showing the molecular ion of the silylated steroid and fragmentation patterns corresponding to the loss of the silyl group.
Solid-Phase Synthesis Linker
The cyanopropyl group of this compound can be utilized to attach molecules to a solid support for solid-phase synthesis (SPS). The nitrile can be reduced to a primary amine, which can then be coupled to a suitable resin.
Experimental Protocol: Linker Attachment to a Solid Support
Objective: To functionalize a solid support with this compound for use in SPS.
Materials:
-
Amino-functionalized resin (e.g., aminomethyl polystyrene)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard solid-phase synthesis vessel and shaker
Procedure:
-
Swell the amino-functionalized resin in anhydrous DMF.
-
In a separate vessel, react this compound with a suitable diol to form a silyl ether, leaving one hydroxyl group free.
-
Activate the free hydroxyl group (e.g., by conversion to a tosylate).
-
Add the activated silyl ether to the swollen resin, followed by DIPEA.
-
Shake the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Dry the resin under vacuum.
Logical Relationship Diagram:
Caption: Logic for linker attachment to a solid support.
Reaction with Grignard Reagents
The nitrile group of this compound can undergo nucleophilic attack by Grignard reagents to form ketones after hydrolysis of the intermediate imine.[1][2][3] This allows for the introduction of a variety of organic moieties at the end of the propyl chain.
Experimental Protocol: Reaction with a Grignard Reagent
Objective: To synthesize a ketone by reacting a 3-cyanopropyldiisopropylsilyl-protected alcohol with a Grignard reagent.
Materials:
-
3-Cyanopropyldiisopropylsilyl-protected alcohol
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Aqueous acid (e.g., 1 M HCl)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a solution of the 3-cyanopropyldiisopropylsilyl-protected alcohol in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slow addition of aqueous acid at 0 °C.
-
Stir the mixture for 1-2 hours at room temperature to hydrolyze the imine intermediate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
Reaction Scheme:
Caption: General scheme for Grignard reaction with the nitrile.
Deprotection of 3-Cyanopropyldiisopropylsilyl Ethers
The silyl ether can be cleaved under standard conditions to regenerate the alcohol.
Experimental Protocol: Deprotection
Objective: To deprotect a 3-cyanopropyldiisopropylsilyl ether.
Materials:
-
3-Cyanopropyldiisopropylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the silyl ether in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the alcohol by flash column chromatography.
Quantitative Data Summary:
| Substrate | Product | Yield (%) |
| Benzyl 3-cyanopropyldiisopropylsilyl ether | Benzyl Alcohol | >90 |
| Cyclohexyl 3-cyanopropyldiisopropylsilyl ether | Cyclohexanol | 88 |
Yields are based on purified product.
Deprotection Workflow:
Caption: Deprotection of a 3-cyanopropyldiisopropylsilyl ether.
References
Application Notes and Protocols: Silylation of Hydroxyl Groups with 3-Cyanopropyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protection of hydroxyl groups using 3-cyanopropyldiisopropylchlorosilane. This reagent forms a sterically hindered silyl ether, offering robust protection of alcohols during multi-step organic synthesis. The presence of the cyanopropyl group provides a unique spectroscopic handle (IR, NMR) and may influence the polarity and chromatographic behavior of the protected compound.
Reaction Principle
The silylation of a hydroxyl group with this compound is a nucleophilic substitution reaction at the silicon atom. The alcohol attacks the electrophilic silicon center, and a base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The bulky diisopropyl groups provide steric hindrance, which can lead to selective protection of less hindered hydroxyl groups and enhances the stability of the resulting silyl ether to a range of reaction conditions.
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol
This protocol describes a general procedure for the silylation of a primary alcohol with this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or imidazole
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 equivalent) in anhydrous DCM or THF (0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylamine (1.5 equivalents) or imidazole (2.0 equivalents).
-
Slowly add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-cyanopropyldiisopropylsilyl ether.
General Protocol for the Deprotection of a 3-Cyanopropyldiisopropylsilyl Ether
The cleavage of the silyl ether can be achieved under acidic conditions or, more commonly, with a fluoride source.
Materials:
-
3-Cyanopropyldiisopropylsilyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of the 3-cyanopropyldiisopropylsilyl ether (1.0 equivalent) in THF (0.1-0.5 M) at room temperature, add TBAF solution (1.1 equivalents).
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Data Presentation
| Parameter | Protection Reaction | Deprotection Reaction |
| Reactant Ratios | Alcohol (1 eq.), Silylating Agent (1.2 eq.), Base (1.5-2.0 eq.) | Silyl Ether (1 eq.), TBAF (1.1 eq.) |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Work-up | Aqueous bicarbonate quench, extraction, chromatography | Aqueous ammonium chloride quench, extraction, chromatography |
| Typical Yields | > 85% (Substrate dependent) | > 90% (Substrate dependent) |
Visualizations
Caption: General workflow for the protection and deprotection of alcohols.
Caption: Key components and their roles in the silylation/desilylation process.
Troubleshooting & Optimization
Technical Support Center: Silylation with 3-Cyanopropyldiisopropylchlorosilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete silylation reactions with 3-Cyanopropyldiisopropylchlorosilane.
Troubleshooting Guides
Issue 1: Incomplete or No Silylation Reaction
Symptom: GC-MS analysis shows a large peak for the unreacted starting material and a prominent peak for the silylating agent, with little to no desired product peak.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Increased yield of the silylated product. |
| Degraded Silylating Reagent | Use a fresh vial of this compound. Store the reagent under anhydrous conditions and in a refrigerator. | Improved reaction efficiency and higher product yield. |
| Insufficient Reagent | Increase the molar ratio of this compound to the analyte. A 1.2 to 2.0 fold excess is a good starting point. | Drive the reaction to completion, increasing product formation. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. Monitor the reaction progress by GC-MS. | Enhanced reaction kinetics, leading to a higher conversion rate. |
| Inappropriate Solvent | Switch to a different anhydrous aprotic solvent such as Dichloromethane (DCM), Acetonitrile (ACN), Pyridine, or N,N-Dimethylformamide (DMF). | Improved solubility of reactants and stabilization of charged intermediates, facilitating the reaction. |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a stronger catalyst. | Overcome the energy barrier for the silylation of bulky functional groups. |
| Lack of Catalyst | Add a suitable catalyst such as Imidazole, Triethylamine (TEA), or 4-Dimethylaminopyridine (DMAP) in catalytic amounts. | Accelerated reaction rate and improved yield. |
Issue 2: GC-MS Analysis Shows Peak Tailing for the Silylated Product
Symptom: The chromatographic peak for the silylated product is asymmetrical with a pronounced "tail," leading to poor resolution and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Active Sites in GC System | Use a deactivated inlet liner and a high-quality, inert GC column. Trim the first few centimeters of the column if it has been used extensively. | Symmetrical peak shape and improved resolution. |
| Incomplete Silylation | Refer to the troubleshooting guide for "Incomplete or No Silylation Reaction" to optimize the reaction conditions. | A complete reaction will result in a single, sharp peak for the desired product. |
| Co-elution with Byproducts | Optimize the GC temperature program to improve the separation of the product from any reaction byproducts. | Baseline separation of the analyte peak from interfering peaks. |
| Analyte Adsorption | Ensure the entire sample path (syringe, inlet, column, detector) is inert. Consider using a different type of GC column with a more suitable stationary phase. | Reduced analyte interaction with the system, leading to sharper peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with this compound incomplete?
A1: Incomplete silylation is a common issue and can be attributed to several factors. The most frequent culprits are the presence of moisture, degraded silylating reagent, insufficient amount of reagent, suboptimal reaction temperature or time, an inappropriate solvent, steric hindrance of the target molecule, or the absence of a catalyst. A systematic approach to troubleshooting these variables is crucial for success.
Q2: How does moisture affect the silylation reaction?
A2: this compound is highly sensitive to moisture. Water will readily react with the chlorosilane, hydrolyzing it to the corresponding silanol, which can then self-condense to form disiloxanes. This consumption of the reagent prevents it from reacting with your target molecule, leading to low or no yield of the desired silylated product. Always use anhydrous conditions for your silylation reactions.
Q3: What is the role of a catalyst in this reaction?
A3: A catalyst, typically a non-nucleophilic base like imidazole or triethylamine, plays a crucial role in activating the substrate and/or the silylating agent. The base can deprotonate the hydroxyl or amine group of the substrate, making it a more potent nucleophile to attack the silicon atom of the chlorosilane. This significantly accelerates the reaction rate, especially for sterically hindered substrates.
Q4: I am trying to silylate a sterically hindered alcohol. What conditions should I use?
A4: Silylating sterically hindered alcohols can be challenging due to the bulky diisopropyl groups on the silicon atom. To improve the reaction yield, you can try the following:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Use a higher excess of the silylating agent.
-
Employ a more potent catalyst system, such as DMAP in combination with triethylamine.
-
Choose a solvent with a higher boiling point to allow for higher reaction temperatures.
Q5: My GC-MS chromatogram shows multiple peaks after the reaction. What could be the cause?
A5: The presence of multiple peaks can indicate several possibilities:
-
Incomplete reaction: You will see peaks for your starting material and the silylated product.
-
Formation of byproducts: Side reactions can lead to the formation of various silylated species or degradation products.
-
Di- or tri-silylation: If your molecule has multiple reactive sites, you might be seeing products with varying degrees of silylation.
-
Isomers: If your starting material exists as isomers, you may see corresponding silylated isomers. Careful analysis of the mass spectra of each peak can help in identifying the different species.
Experimental Protocols
General Protocol for Silylation of an Alcohol with this compound
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Substrate (containing a hydroxyl group)
-
This compound
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous Imidazole or Triethylamine (as catalyst/base)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add anhydrous imidazole (1.5 mmol) or triethylamine (1.5 mmol) to the solution and stir until fully dissolved.
-
Addition of Silylating Reagent: Slowly add this compound (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. If the reaction is slow, gentle heating (e.g., 40°C) can be applied.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Analysis: Confirm the structure and purity of the silylated product by NMR and GC-MS.
Visualizations
Caption: Troubleshooting workflow for incomplete silylation.
Caption: General reaction pathway for silylation of an alcohol.
improving the efficiency of 3-Cyanopropyldiisopropylchlorosilane derivatization
Welcome to the technical support center for 3-Cyanopropyldiisopropylchlorosilane derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their derivatization procedures to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
A1: this compound is a silylating agent used to derivatize polar molecules containing active hydrogen atoms, such as those found in alcohols, phenols, carboxylic acids, amines, and amides.[1][2] The derivatization process replaces these active hydrogens with a less polar 3-cyanopropyldiisopropylsilyl group. This modification increases the volatility and thermal stability of the analyte, making it more suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2] The bulky diisopropyl groups can also provide steric protection to the newly formed silyl ether, ester, or amine, potentially increasing its stability.
Q2: What functional groups can be derivatized with this compound?
A2: this compound reacts with a variety of functional groups containing active hydrogens. The general order of reactivity for silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[1][2] Primary alcohols and amines are typically more reactive than their secondary or tertiary counterparts due to reduced steric hindrance.[1]
Q3: What are the most critical factors for a successful derivatization reaction?
A3: The most critical factors for a successful derivatization are the exclusion of moisture, the choice of a suitable solvent, the reaction temperature and time, and the use of a catalyst if necessary.[1][3] Water will readily react with the chlorosilane, leading to the formation of silanols and siloxanes, which reduces the derivatization yield and can introduce interfering peaks in the chromatogram.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with this compound.
Problem 1: Low or no derivatization yield (Analyte peak is small or absent, while the un-derivatized analyte peak is large).
| Possible Cause | Suggested Solution |
| Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Store the derivatization reagent under inert gas (e.g., nitrogen or argon) and tightly sealed. Consider using a drying agent if the sample is known to contain residual water.[2] |
| Insufficient reagent concentration. | Increase the molar ratio of this compound to the analyte. A general starting point is a 2:1 molar ratio of the silylating reagent to active hydrogens.[1] For complex samples or those with high water content, a larger excess may be required. |
| Suboptimal reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. For sterically hindered or less reactive functional groups (e.g., tertiary alcohols, amides), higher temperatures (e.g., 60-80°C) and longer reaction times (e.g., 1-2 hours) may be necessary.[1] Monitor the reaction progress by analyzing aliquots at different time points. |
| Lack of a catalyst for hindered groups. | For sterically hindered analytes, the addition of a catalyst may be necessary. Common catalysts for silylation reactions include tertiary amines like pyridine or triethylamine, which act as an HCl scavenger.[3] |
| Analyte degradation. | If the analyte is thermally labile, consider performing the derivatization at a lower temperature for a longer duration. |
Problem 2: Presence of extra, unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Hydrolysis of the derivatizing reagent. | As mentioned above, rigorously exclude moisture from the reaction. The presence of water leads to the formation of the corresponding silanol, which can self-condense to form a disiloxane, resulting in an additional peak.[4] |
| Formation of byproducts from the reagent or solvent. | Ensure the purity of the solvent and reagent. Some solvents can react with the silylating agent. Use high-purity, anhydrous solvents. |
| Incomplete derivatization of multi-functional analytes. | For molecules with multiple derivatizable functional groups, incomplete reaction can lead to a mixture of partially and fully derivatized products, resulting in multiple peaks. Optimize the reaction conditions (reagent excess, temperature, time) to drive the reaction to completion.[1] |
| Side reactions of the analyte. | Certain analytes may undergo side reactions under the derivatization conditions. This is highly analyte-dependent and may require a literature search for the specific compound class. |
Experimental Protocols
Below are generalized experimental protocols for the derivatization of different classes of compounds with this compound. Note: These are starting points and may require optimization for your specific analyte and matrix.
General Derivatization Protocol for Alcohols and Phenols
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Sample Preparation: Accurately weigh or measure the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of inert gas.
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Reagent Addition: Add an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Add this compound (typically a 2-5 fold molar excess over the active hydrogens).
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Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. For sterically hindered alcohols, a longer reaction time or higher temperature may be needed.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or may require a work-up step to remove excess reagent and byproducts.
General Derivatization Protocol for Carboxylic Acids
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Sample Preparation: Prepare the sample as described for alcohols and phenols.
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Reagent Addition: Dissolve the sample in an anhydrous aprotic solvent. The use of a catalyst such as pyridine is highly recommended to neutralize the HCl byproduct.[3] Add this compound in molar excess.
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Reaction: Heat the mixture at 60-80°C for 1-2 hours. Carboxylic acids are generally less reactive than alcohols and may require more forcing conditions.[1]
-
Analysis: Cool the sample before GC-MS analysis. A liquid-liquid extraction may be necessary to remove the catalyst and other non-volatile byproducts.
General Derivatization Protocol for Amines
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Sample Preparation: Prepare the sample as described for alcohols and phenols.
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Reagent Addition: Dissolve the sample in an anhydrous aprotic solvent. A base such as triethylamine or pyridine should be used as an HCl scavenger. Add this compound in molar excess.
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Reaction: The reaction can often be performed at room temperature or with gentle heating (e.g., 50-60°C) for 30-60 minutes. Primary amines are generally more reactive than secondary amines.[1]
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Analysis: Analyze the sample by GC-MS after cooling.
Data Presentation
The following tables provide estimated reaction parameters for the derivatization of different functional groups with this compound. These are starting points and should be optimized for each specific application.
Table 1: Recommended Starting Conditions for Derivatization
| Functional Group | Molar Ratio (Reagent:Analyte) | Catalyst | Temperature (°C) | Time (min) |
| Primary Alcohols | 2:1 - 5:1 | Optional | 60 - 70 | 30 - 60 |
| Secondary Alcohols | 3:1 - 10:1 | Recommended | 70 - 80 | 60 - 120 |
| Tertiary Alcohols | 5:1 - 20:1 | Recommended | 80 - 100 | 120 - 240 |
| Phenols | 2:1 - 5:1 | Optional | 60 - 70 | 30 - 60 |
| Carboxylic Acids | 3:1 - 10:1 | Required | 70 - 90 | 60 - 180 |
| Primary Amines | 2:1 - 5:1 | Required | 25 - 60 | 30 - 60 |
| Secondary Amines | 3:1 - 10:1 | Required | 50 - 70 | 60 - 120 |
| Amides | 5:1 - 20:1 | Required | 80 - 100 | 120 - 240 |
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Compounds
| Parameter | Value |
| Injector Temperature | 250 - 280 °C |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) |
| Oven Program | Initial Temp: 50-100°C, hold 1-2 min |
| Ramp: 10-20°C/min | |
| Final Temp: 280-320°C, hold 5-10 min | |
| Carrier Gas | Helium, constant flow (1-1.5 mL/min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50 - 650 amu |
Visualizations
Caption: Experimental workflow for derivatization with this compound.
References
preventing polymerization of 3-Cyanopropyldiisopropylchlorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Cyanopropyldiisopropylchlorosilane during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, leading to its unintended polymerization.
Issue 1: The product has become viscous, cloudy, or solidified upon storage.
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Question: My this compound has turned from a clear liquid into a viscous, cloudy, or solid material. What happened, and can it be reversed?
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Answer: This is a classic sign of polymerization, primarily through the hydrolysis and condensation of the diisopropylchlorosilyl group. This process is initiated by exposure to moisture. Unfortunately, this polymerization is irreversible. The resulting polysiloxane is a different chemical entity and cannot be converted back to the monomer. To prevent this, strict anhydrous (moisture-free) conditions are paramount during storage and handling.
Issue 2: Inconsistent results in reactions where this compound is used as a reagent.
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Question: I am observing variable yields and side products in my reactions involving this compound. Could this be related to polymerization?
-
Answer: Yes, partial polymerization of your silane reagent can lead to inconsistent results. The presence of oligomers or polymers reduces the concentration of the active monomeric silane, affecting stoichiometry and reaction kinetics. Furthermore, the silanol groups on the partially hydrolyzed silane can participate in unintended side reactions. It is crucial to use a fresh, unopened bottle or a properly stored and handled reagent for consistent outcomes.
Issue 3: Precipitate formation when dissolving this compound in a solvent.
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Question: When I try to dissolve this compound in my reaction solvent, a white precipitate forms. What is causing this?
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Answer: The formation of a precipitate upon dissolution is a strong indication that your solvent contains trace amounts of water. The chlorosilane is rapidly hydrolyzing to form insoluble siloxanes. Ensure your solvent is rigorously dried before use, for instance, by passing it through a column of activated alumina or by distillation from an appropriate drying agent.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the ideal storage conditions for this compound to prevent polymerization?
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Answer: To ensure the longevity of the product, it should be stored in a tightly sealed container under an inert atmosphere, such as dry nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from sources of moisture, heat, and direct sunlight. Refrigeration is recommended for long-term storage.
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Question: How should I handle this compound to minimize exposure to moisture?
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Answer: All handling should be performed under a dry, inert atmosphere using techniques such as a glovebox or a Schlenk line. Use oven-dried glassware and sterile, dry syringes and needles for transfers. Never leave the container open to the atmosphere.
Polymerization Mechanisms
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Question: What is the primary mechanism of polymerization for this compound?
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Answer: The main pathway for polymerization is the hydrolysis of the reactive Si-Cl (silicon-chlorine) bond by water, forming a silanol (Si-OH). These silanols are unstable and readily undergo condensation with other silanols or the parent chlorosilane to form stable Si-O-Si (siloxane) bonds, leading to the formation of oligomers and polymers.
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Question: Can the cyano group in this compound also cause polymerization?
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Answer: While the cyano group is susceptible to anionic polymerization, this is less common under typical laboratory conditions for this specific molecule compared to the rapid hydrolysis of the chlorosilyl group. Anionic polymerization of the cyano group would generally require the presence of a strong base or an anionic initiator. The primary concern for preventing polymerization of this compound remains the rigorous exclusion of moisture.
Inhibitors and Stabilizers
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Question: Can I add a stabilizer to my this compound to prevent polymerization?
-
Answer: Yes, the addition of certain stabilizers can help prolong the shelf-life of the product, especially if it needs to be handled frequently.
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Question: What types of inhibitors are effective?
-
Answer:
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Moisture Scavengers: Small amounts of a more reactive, non-interfering silane, such as vinyltrimethoxysilane, can be added to scavenge trace moisture.
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Acidic Inhibitors: Maintaining a slightly acidic environment can slow the rate of silanol condensation. A very small amount of a non-nucleophilic acid might be beneficial, but compatibility with your intended application must be verified.
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Radical Inhibitors: While the primary polymerization is not radical-based, compounds like Butylated Hydroxytoluene (BHT) or phenothiazine are sometimes added to organosilanes as a general precaution against any potential radical-initiated side reactions, especially if the compound is exposed to light or heat.
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Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Recommendation |
| Moisture | Presence of trace H₂O | Rapidly initiates hydrolysis and polymerization | Store under inert gas (N₂ or Ar) in a tightly sealed container. Use anhydrous solvents and techniques. |
| Temperature | Elevated temperatures | Increases the rate of hydrolysis and condensation | Store in a cool, dark place. Refrigeration is recommended. |
| pH | Neutral to basic | Catalyzes silanol condensation | Maintain a slightly acidic environment if compatible with the application. |
| Inhibitors | BHT (Butylated Hydroxytoluene) | May prevent radical side reactions | Consider adding a small amount (e.g., 100-500 ppm) for long-term storage. |
| Inhibitors | Phenothiazine | Effective radical inhibitor | An alternative to BHT, typically used at similar concentrations. |
| Inhibitors | Acidic Stabilizers | Can slow condensation | Use with caution and verify compatibility with downstream processes. |
Experimental Protocols
Protocol 1: Inert Atmosphere Transfer of this compound
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Preparation: Ensure all glassware is oven-dried at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
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Inerting the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a dry nitrogen or argon line and another needle as an outlet. Gently flush the headspace for 5-10 minutes.
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Transfer: Use a dry, nitrogen-flushed syringe to withdraw the desired amount of the liquid.
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Dispensing: Quickly dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.
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Storage: After withdrawal, re-flush the headspace of the reagent bottle with inert gas before storing it in a cool, dry place.
Protocol 2: Addition of a Radical Inhibitor (BHT) for Long-Term Storage
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Objective: To add approximately 200 ppm of BHT to a 50 g bottle of this compound.
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Calculation: 200 ppm of 50 g is 0.01 g (10 mg) of BHT.
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Procedure:
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In a dry glovebox, weigh 10 mg of BHT into a small, dry vial.
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Add a small amount (e.g., 1 mL) of anhydrous, non-reactive solvent (e.g., dry hexane) to dissolve the BHT.
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Using a dry syringe, transfer the BHT solution to the bottle of this compound.
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Gently swirl the bottle to ensure thorough mixing.
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Flush the headspace with dry nitrogen before sealing and storing.
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Visualizations
Caption: Primary polymerization pathway of this compound.
Caption: Troubleshooting logic for common issues.
dealing with moisture sensitivity of 3-Cyanopropyldiisopropylchlorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanopropyldiisopropylchlorosilane. This document addresses common issues related to its moisture sensitivity and provides guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monofunctional silylating agent. Its diisopropyl groups provide steric hindrance, which can lead to selective silylation of less hindered hydroxyl groups. The cyanopropyl group offers additional functionality and polarity to the silyl ether. It is primarily used in organic synthesis and drug development to protect hydroxyl groups in sensitive molecules during multi-step synthetic sequences.
Q2: How moisture-sensitive is this compound?
A2: this compound is extremely sensitive to moisture. It has a high hydrolytic sensitivity and reacts rapidly with water, atmospheric moisture, and protic solvents.[1][2] This reaction leads to the formation of the corresponding silanol and subsequently the disiloxane, which are often inactive in silylation reactions. The reaction also releases corrosive hydrogen chloride (HCl) gas.[3]
Q3: How should I properly store this compound?
A3: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the container in a refrigerator to minimize degradation.[1][2]
Q4: What are the primary hazards associated with this compound?
A4: The primary hazards are its corrosivity and reactivity with water. It can cause severe skin burns and eye damage.[4] Upon contact with moisture, it releases hydrogen chloride gas, which is corrosive and can cause respiratory irritation.[3] It is also a combustible liquid.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles and a face shield, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[6]
Troubleshooting Guide
Problem 1: My silylation reaction with this compound is not working or giving low yields.
Possible Cause 1: Reagent Degradation due to Moisture Exposure
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Troubleshooting Steps:
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Ensure the this compound is fresh and has been stored under the recommended conditions (refrigerated, under inert gas).
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If the reagent is old or has been opened multiple times, consider using a fresh, unopened bottle.
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Before use, allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
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Possible Cause 2: Presence of Moisture in the Reaction System
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Troubleshooting Steps:
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Solvent Purity: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).
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Glassware Preparation: Ensure all glassware is rigorously dried before use. This can be achieved by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator. Flame-drying glassware under vacuum is also an effective method.
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Substrate and Other Reagents: Ensure your substrate and any other reagents (e.g., base) are anhydrous. If necessary, dry them by azeotropic distillation with toluene or by other suitable methods.
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Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.
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Problem 2: I observe the formation of a white precipitate in my reaction.
Possible Cause: Formation of Salts or Siloxane Byproducts
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Troubleshooting Steps:
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Base Selection: The choice of base is crucial. Amine bases like triethylamine or diisopropylethylamine are commonly used to scavenge the HCl generated during the reaction. The resulting ammonium salt will precipitate. This is a normal observation and the salt can be removed by filtration at the end of the reaction.
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Reagent Degradation: If the precipitate forms immediately upon addition of the chlorosilane, it may be due to the reaction of the chlorosilane with moisture, forming insoluble siloxanes. In this case, refer to the troubleshooting steps for reagent and system dryness.
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Data Presentation
| Moisture Level | Expected Impact on Reagent | Recommended Action |
| High (e.g., open to ambient air for extended periods) | Rapid degradation, formation of silanol and disiloxane, release of HCl gas. The reagent will likely be inactive. | Discard the reagent following appropriate safety protocols. |
| Moderate (e.g., brief exposure to air, use of non-anhydrous solvents) | Significant degradation, leading to reduced yield in silylation reactions. | Use of such a reagent is not recommended. If unavoidable, use a large excess of the silylating agent and expect lower yields and more byproducts. |
| Low (e.g., handled under inert atmosphere with anhydrous solvents) | Minimal degradation, reagent remains highly active. | This is the recommended condition for all experiments. |
| Trace (e.g., residual moisture in "anhydrous" solvents or on glassware) | Can still lead to some degradation and affect reaction stoichiometry. | Always use freshly dried solvents and properly prepared glassware. Consider the use of molecular sieves in the reaction mixture. |
Experimental Protocols
Detailed Methodology for a General Silylation Reaction
This protocol provides a general procedure for the silylation of a primary alcohol using this compound. Note: This is a representative protocol and may need to be optimized for your specific substrate.
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Glassware Preparation:
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Place a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in an oven at 125°C for at least 4 hours.
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Assemble the glassware hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.
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Reaction Setup:
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To the dried flask, add the alcohol to be protected (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere.
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Add an anhydrous amine base, such as triethylamine or imidazole (1.2-1.5 equivalents).
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Stir the mixture at room temperature.
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Addition of Silylating Agent:
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Dissolve this compound (1.1-1.3 equivalents) in a small amount of the anhydrous solvent in the dropping funnel.
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Add the silylating agent solution dropwise to the stirred solution of the alcohol and base over a period of 10-15 minutes. The reaction may be exothermic.
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Reaction Monitoring:
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours at room temperature, but some sterically hindered alcohols may require heating.
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature (if heated).
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Filter the reaction mixture to remove the precipitated ammonium salt. Wash the salt with a small amount of the anhydrous solvent.
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The filtrate can be concentrated under reduced pressure.
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The crude product can then be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Visualizations
References
optimizing reaction time for 3-Cyanopropyldiisopropylchlorosilane
Welcome to the technical support center for 3-Cyanopropyldiisopropylchlorosilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a focus on reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the reaction time of this compound?
A1: The primary factors affecting the reaction time are:
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Moisture Content: Silylation reactions are highly sensitive to moisture. Any water present in the solvent, reagents, or on the glassware will consume the chlorosilane, leading to longer reaction times or complete failure.[1][2][3]
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Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of starting materials or products.[4][5]
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Steric Hindrance: The bulky diisopropyl groups on the silicon atom can slow down the reaction rate compared to less hindered silanes. The steric bulk of the substrate will also play a significant role.[6]
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Solvent Choice: The polarity and aprotic nature of the solvent are crucial. Aprotic solvents are necessary to avoid reaction with the chlorosilane.[2][7] Common choices include dichloromethane, tetrahydrofuran, and toluene.
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Presence of a Base/Catalyst: A base is typically required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6] The choice and concentration of the base (e.g., triethylamine, pyridine, imidazole) can significantly impact the reaction rate.
Q2: My silylation reaction with this compound is not proceeding to completion. What are the likely causes?
A2: Incomplete reactions are common and can often be attributed to:
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Insufficient Reagent: Ensure you are using a sufficient molar excess of the chlorosilane and/or the base.
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Moisture Contamination: As mentioned, trace amounts of water can halt the reaction. Thoroughly dry all glassware, solvents, and reagents.[1][3]
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Poor Quality Reagents: The this compound reagent may have degraded due to improper storage. Similarly, ensure the base and solvent are of high purity and anhydrous.
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Inadequate Mixing: For heterogeneous reactions or viscous solutions, ensure efficient stirring to facilitate reactant interaction.
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Low Temperature: The reaction may be too slow at the current temperature. Consider a modest increase in temperature.
Q3: Can I use protic solvents for my reaction?
A3: No, protic solvents such as water or alcohols will react with this compound, consuming the reagent and preventing the desired reaction.[2] Always use anhydrous, aprotic solvents.
Q4: How can I effectively remove moisture from my reaction setup?
A4: To ensure an anhydrous environment:
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Glassware: Flame-dry or oven-dry all glassware immediately before use.[1]
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Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents. Storing solvents over molecular sieves can help maintain dryness.[7]
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Reagents: Purchase anhydrous grade reagents and handle them under an inert atmosphere (e.g., argon or nitrogen).
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Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Stalled Reaction | 1. Moisture contamination.2. Reaction temperature is too low.3. Insufficient amount of base or catalyst.4. Steric hindrance from the substrate. | 1. Ensure all components are rigorously dried. Use anhydrous solvents and reagents.[1][3]2. Gradually increase the reaction temperature in 10°C increments.3. Increase the molar equivalents of the base.4. Allow for a longer reaction time or consider a more reactive, less sterically hindered silylating agent if possible. |
| Formation of White Precipitate (Salt) | 1. This is often the hydrochloride salt of the base (e.g., triethylamine hydrochloride), which is a normal byproduct. | 1. This is expected. The salt can be removed by filtration at the end of the reaction. |
| Low Product Yield | 1. Incomplete reaction (see "Slow or Stalled Reaction").2. Product degradation during workup.3. Side reactions due to impurities or high temperatures. | 1. Address the factors for incomplete reactions.2. Avoid aqueous workups if the silyl ether is susceptible to hydrolysis. Use anhydrous workup conditions.3. Purify all reagents before use. Run the reaction at the lowest effective temperature. |
| Multiple Products Observed (by TLC or GC/MS) | 1. Reaction with impurities in the starting material or solvent.2. Side reactions, such as the silylation of multiple functional groups.3. Product degradation. | 1. Ensure the purity of all starting materials and solvents.2. Use a more selective base or catalyst. Adjust stoichiometry to favor monosilylation if applicable.3. Analyze the reaction mixture at earlier time points to check for product stability. |
Experimental Protocols
General Protocol for Silylation of an Alcohol
This protocol provides a starting point for the optimization of reaction time.
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Preparation:
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Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon.
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Allow the apparatus to cool to room temperature under the inert atmosphere.
-
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Reagent Addition:
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To the flask, add the alcohol substrate (1.0 eq).
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Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or toluene).
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Add the base (e.g., triethylamine, 1.2 - 1.5 eq).
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Cool the mixture in an ice bath (0°C).
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Reaction:
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Slowly add this compound (1.1 - 1.3 eq) to the stirred solution via syringe.
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Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC or GC.
-
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Workup:
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Once the reaction is complete, filter the mixture to remove the precipitated hydrochloride salt.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by column chromatography or distillation as appropriate.
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Data Presentation for Reaction Time Optimization
To systematically optimize the reaction time, it is recommended to set up a series of experiments varying one parameter at a time. Below is a template for tabulating your results.
| Entry | Temperature (°C) | Base (eq) | Time (h) | Conversion (%) | Notes |
| 1 | 25 | 1.2 | 1 | ||
| 2 | 25 | 1.2 | 2 | ||
| 3 | 25 | 1.2 | 4 | ||
| 4 | 25 | 1.2 | 8 | ||
| 5 | 40 | 1.2 | 1 | ||
| 6 | 40 | 1.2 | 2 | ||
| 7 | 40 | 1.5 | 1 | ||
| 8 | 40 | 1.5 | 2 |
Conversion can be determined by techniques such as GC, HPLC, or NMR analysis of the crude reaction mixture.
Visualizations
Experimental Workflow for Silylation
Caption: A typical workflow for a silylation reaction.
Troubleshooting Logic for Failed Silylation
Caption: A logical flow for troubleshooting silylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Method for synthesizing di-alkyl chlorosilane - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones [m.x-mol.net]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3-Cyanopropyldiisopropylchlorosilane in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Cyanopropyldiisopropylchlorosilane in various solvents. This information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solvents containing water or other protic impurities?
A1: this compound is highly susceptible to hydrolysis. The silicon-chlorine (Si-Cl) bond is readily attacked by nucleophiles, such as the hydroxyl group in water or alcohols. This reaction is generally rapid and leads to the formation of silanols and subsequently disiloxanes, with the release of hydrochloric acid (HCl).[1][2][3][4] Therefore, it is crucial to use anhydrous solvents and handle the reagent under inert atmospheric conditions (e.g., nitrogen or argon) to prevent premature degradation.
Q2: Which solvents are recommended for handling and reactions with this compound?
A2: Dry, aprotic solvents are recommended. These include:
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Hydrocarbons: Toluene, hexanes, cyclohexane
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Ethers: Tetrahydrofuran (THF), diethyl ether (Et2O), dioxane
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Chlorinated Solvents: Dichloromethane (DCM), chloroform (CHCl3)
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Aprotic Polar Solvents: Acetonitrile (ACN)
It is imperative that these solvents are of high purity and have a very low water content. Using freshly dried solvents over molecular sieves is a best practice.
Q3: What are the visible signs of this compound degradation?
A3: Degradation, particularly through hydrolysis, can be indicated by:
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Fuming upon exposure to air: This is due to the reaction with atmospheric moisture, releasing HCl gas which then forms aerosols.
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Formation of a white precipitate: This is typically the corresponding siloxane formed after hydrolysis and condensation.
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Changes in solution clarity: The solution may become hazy or cloudy as insoluble byproducts form.
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An acidic pH of the solvent: The generation of HCl will acidify the reaction mixture.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the rate of degradation, especially in the presence of nucleophilic impurities. For long-term storage and during reactions where stability is critical, maintaining lower temperatures is advisable. However, the primary factor influencing stability remains the absence of protic species.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
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Possible Cause: Degradation of the this compound reagent before or during the reaction.
-
Troubleshooting Steps:
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Verify Solvent Quality: Ensure that the solvents used are anhydrous. It is recommended to use freshly opened bottles of anhydrous solvents or to dry the solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
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Inert Atmosphere: Confirm that the reaction was conducted under a dry, inert atmosphere (nitrogen or argon). Check for leaks in the reaction setup.
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Reagent Handling: Handle the this compound in a glovebox or under a positive pressure of inert gas. Use dry syringes and needles for transfers.
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Reagent Quality: If possible, analyze the purity of the this compound before use, for instance, by GC-FID or NMR, to confirm its integrity.
-
Issue 2: Formation of Unexpected Byproducts or Precipitates
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Possible Cause: Reaction of this compound with unintended nucleophiles (e.g., water, alcohols) in the reaction mixture.
-
Troubleshooting Steps:
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Identify Contaminants: Review all reagents and solvents for potential sources of protic impurities.
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Purify Reagents: If other reagents in the reaction mixture are potential sources of water, ensure they are thoroughly dried before addition.
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Analyze Byproducts: If feasible, isolate and characterize the byproducts. The presence of siloxanes would confirm hydrolysis.
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Estimated Stability Data
| Solvent Category | Example Solvents | Estimated Half-life (at 25°C with trace impurities) | Stability Notes |
| Protic Solvents | Water, Methanol, Ethanol | < 1 minute | Extremely unstable. Vigorous reaction with the release of HCl. Not recommended for use. |
| Aprotic Polar Solvents | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Hours to Days | Relatively stable if anhydrous. Stability is highly dependent on the water content. Freshly dried solvents are essential. |
| Aprotic Nonpolar Solvents | Toluene, Hexanes | Days to Weeks | Generally more stable than in polar aprotic solvents, assuming anhydrous conditions. Lower polarity reduces the rate of solvolysis. |
Experimental Protocols for Stability Assessment
Protocol 1: Stability Assessment by Gas Chromatography (GC-FID)
This method allows for the quantitative monitoring of the disappearance of the parent compound over time.
1. Materials:
- This compound
- Anhydrous solvent of choice (e.g., THF, Toluene)
- Internal standard (e.g., a stable hydrocarbon like dodecane)
- Anhydrous reaction vial with a septum-sealed cap
- Gas-tight syringe
- GC-FID instrument
2. Procedure:
- Prepare a stock solution of the internal standard in the chosen anhydrous solvent.
- In a dry reaction vial under an inert atmosphere, add a known volume of the anhydrous solvent.
- Add a precise amount of this compound to the vial and mix.
- Add a known amount of the internal standard stock solution.
- At time t=0, withdraw a small aliquot (e.g., 0.1 mL) using a gas-tight syringe and inject it into the GC-FID.
- Store the reaction vial at a constant temperature.
- At regular intervals (e.g., every hour for aprotic polar solvents, every 24 hours for nonpolar solvents), withdraw another aliquot and analyze by GC-FID.
- Calculate the peak area ratio of this compound to the internal standard at each time point.
- Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant.
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method provides real-time monitoring of the reaction mixture.
1. Materials:
- This compound
- Anhydrous deuterated solvent (e.g., CDCl3, C6D6)
- NMR tube with a sealable cap (e.g., J. Young tube)
- Internal standard for NMR (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a distinct signal)
2. Procedure:
- In a dry glovebox or under an inert atmosphere, add the anhydrous deuterated solvent to a clean, dry NMR tube.
- Add a known amount of the internal standard.
- Acquire a baseline ¹H NMR spectrum.
- Add a precise amount of this compound to the NMR tube, seal it, and mix thoroughly.
- Immediately acquire a ¹H NMR spectrum (t=0).
- Acquire subsequent spectra at regular time intervals.
- Integrate a characteristic peak of this compound (e.g., a proton signal from the propyl or isopropyl groups) and the peak of the internal standard.
- Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
- Plot the concentration versus time to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: 3-Cyanopropyldiisopropylchlorosilane
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyanopropyldiisopropylchlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unexpected side products when using this compound?
A1: The most common source of side reactions is the high reactivity of the silicon-chlorine (Si-Cl) bond with moisture.[1][2] Trace amounts of water in your solvents, reagents, or glassware can lead to hydrolysis of the chlorosilane, forming silanols and releasing hydrochloric acid (HCl).[3][4] These silanols are often unstable and can self-condense to form disiloxanes and other polysiloxane oligomers, which can complicate purification and reduce the yield of your desired product.[4]
Q2: My reaction is generating a white precipitate. What is it likely to be?
A2: A white precipitate is often the result of polysiloxane formation. This occurs when the initially formed silanol intermediates from hydrolysis condense with each other. The extent and nature of this polymerization can be influenced by the pH of the reaction medium.
Q3: Can the cyano group participate in side reactions?
A3: Yes, under certain conditions, the cyano (nitrile) group can undergo side reactions. The most common is hydrolysis to an amide and subsequently to a carboxylic acid.[3][5][6] This reaction can be catalyzed by either acidic or basic conditions.[3][5] Since hydrolysis of the chlorosilane functionality produces hydrochloric acid (HCl), this can create an acidic environment conducive to nitrile hydrolysis if significant moisture is present.
Q4: What are the optimal storage and handling conditions for this compound?
A4: Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7] Handling should be performed in a glovebox or under a stream of inert gas. All glassware should be rigorously dried before use.
Q5: What are the main safety hazards associated with this reagent?
A5: The primary hazard is its corrosive nature. It reacts with moisture to produce hydrochloric acid, which can cause severe skin burns and eye damage.[5] Inhalation of vapors can also be harmful. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of silylated product | Hydrolysis of the starting material: The chlorosilane has reacted with trace moisture instead of your substrate. | Ensure all solvents and reagents are anhydrous. Dry glassware in an oven and cool under an inert atmosphere. Perform the reaction under a nitrogen or argon atmosphere. |
| Reaction with protic solvents: If your reaction is performed in a protic solvent like an alcohol, the solvent will compete with your substrate for reaction with the chlorosilane. | Use a non-protic, anhydrous solvent (e.g., THF, DCM, Toluene). If a protic solvent is necessary, consider using a large excess of the silylating agent. | |
| Formation of a viscous oil or solid precipitate | Polymerization/Oligomerization: Uncontrolled hydrolysis and subsequent condensation of the silane. | Strictly control moisture levels. Consider running the reaction at a lower temperature to slow down the rate of condensation. |
| Presence of an unexpected amide or carboxylic acid in the product mixture | Hydrolysis of the nitrile group: Acidic or basic conditions in the presence of water are causing the cyano group to hydrolyze. | Maintain anhydrous conditions to prevent the formation of HCl from the hydrolysis of the chlorosilane. If the reaction requires acidic or basic conditions, be aware of this potential side reaction and consider protecting the nitrile group if necessary. |
| Reaction fails to go to completion | Steric hindrance: The diisopropyl groups on the silicon atom can create significant steric bulk, slowing down the reaction with sterically hindered substrates. | Increase the reaction temperature or use a less sterically hindered silylating agent if possible. |
| Insufficient base: If your reaction generates HCl, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is often required to neutralize the acid and drive the reaction to completion. | Add an appropriate anhydrous base to the reaction mixture. |
Experimental Protocols
General Protocol for Silylation under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure your substrate and any added base (e.g., triethylamine) are also anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Addition of Reagents: Dissolve the substrate in the chosen anhydrous solvent. Add the anhydrous base (if required). Slowly add this compound to the reaction mixture at the desired temperature (often starting at 0°C to control the initial exotherm).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, quench any remaining chlorosilane by carefully adding an anhydrous alcohol (e.g., isopropanol). The reaction mixture can then be filtered to remove any precipitated salts (e.g., triethylammonium chloride) and purified by standard methods such as distillation or chromatography.
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues.
Hydrolysis and Condensation Pathway
Caption: Primary side reaction pathway in the presence of water.
Nitrile Group Hydrolysis Pathway
Caption: Potential side reaction of the cyano group.
References
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
Technical Support Center: 3-Cyanopropyldiisopropylchlorosilane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanopropyldiisopropylchlorosilane. The information is designed to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is sluggish or incomplete. How can I improve the reaction rate?
A1: Low reaction temperature is a common reason for slow silylation reactions. While specific optimal temperatures can be substrate-dependent, gently warming the reaction mixture can significantly increase the reaction rate. However, this must be balanced against the potential for side reactions.
-
Troubleshooting Steps:
-
Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).
-
Solvent Choice: Ensure your solvent is appropriate for the desired reaction temperature and is anhydrous.
-
Catalyst: Consider the use of a suitable catalyst, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or imidazole, to accelerate the reaction.
-
Q2: I am observing the formation of significant byproducts in my reaction. Could temperature be the cause?
A2: Yes, elevated temperatures can lead to several side reactions. This compound is susceptible to hydrolysis and can also undergo undesired reactions with certain functional groups at higher temperatures.
-
Common Side Reactions:
-
Hydrolysis: Reaction with trace amounts of water to form the corresponding silanol, which can then dimerize to form a disiloxane. This is often exacerbated at higher temperatures.
-
Reaction with Solvent: Some solvents can react with the chlorosilane, especially at elevated temperatures.
-
Substrate Decomposition: The substrate itself may not be stable at higher temperatures.
-
-
Troubleshooting Steps:
-
Lower the Temperature: If you suspect side reactions, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the this compound slowly to the reaction mixture to control any exotherm.
-
Q3: What is the recommended storage temperature for this compound?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere. While room temperature storage is generally acceptable, for long-term stability, refrigeration is recommended to minimize any potential degradation.
Quantitative Data Summary
| Temperature | Reaction Rate | Primary Product Yield | Risk of Side Reactions (e.g., Hydrolysis) |
| Low (e.g., 0-10°C) | Slow | High (if reaction goes to completion) | Low |
| Ambient (e.g., 20-25°C) | Moderate | Generally Good | Moderate |
| Elevated (e.g., >40°C) | Fast | Potentially Decreased | High |
Key Experimental Protocols
General Protocol for Silylation of an Alcohol:
This protocol provides a general guideline. The optimal conditions, including temperature, may vary depending on the specific substrate.
-
Preparation: Dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.
-
Reagents:
-
Substrate (containing a hydroxyl group)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene)
-
This compound (1.1 - 1.5 equivalents)
-
Amine base (e.g., Triethylamine or Imidazole, 1.2 - 2.0 equivalents)
-
-
Procedure: a. Dissolve the substrate and the amine base in the anhydrous solvent under an inert atmosphere. b. Cool the solution to the desired starting temperature (e.g., 0°C). c. Slowly add the this compound to the reaction mixture. d. Allow the reaction to warm to the desired reaction temperature and stir until the reaction is complete (monitor by TLC or GC). e. Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride). f. Extract the product with a suitable organic solvent. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: General experimental workflow for a silylation reaction.
Caption: Logical relationship between temperature and reaction outcomes.
Validation & Comparative
A Comparative Guide to 3-Cyanopropyldiisopropylchlorosilane and Other Cyanopropylsilanes for Surface Modification
For researchers, scientists, and professionals in drug development, the choice of surface modification agent is critical for achieving desired outcomes in applications such as chromatography, solid-phase extraction, and sensing. Cyanopropylsilanes are a versatile class of reagents for introducing a moderately polar cyano functionality to silica and other hydroxylated surfaces. This guide provides an objective comparison of 3-Cyanopropyldiisopropylchlorosilane against other common cyanopropylsilanes, supported by an analysis of their structural and performance differences.
Executive Summary
This compound stands out due to the steric protection afforded by its bulky diisopropyl groups. This structural feature significantly enhances the hydrolytic stability of the resulting bonded phase, particularly under acidic conditions, by sterically hindering the cleavage of the crucial siloxane bond. In contrast, other cyanopropylsilanes, such as the trifunctional 3-cyanopropyltrichlorosilane, rely on multiple attachment points to the surface for their stability. While also effective in acidic environments, trifunctional silanes can be more susceptible to degradation under basic conditions. The choice between these silanes often depends on the specific pH and temperature conditions of the intended application.
Performance Comparison
The performance of a cyanopropyl-modified surface is largely dictated by the stability of the bond between the silica substrate and the silane. This stability is influenced by the silane's functionality (monofunctional, difunctional, or trifunctional) and the steric bulk of the substituents on the silicon atom.
| Feature | This compound | 3-Cyanopropyltrichlorosilane | 3-Cyanopropyldimethylchlorosilane |
| Functionality | Monofunctional | Trifunctional | Monofunctional |
| Key Structural Feature | Bulky diisopropyl groups | Three reactive chloro groups | Small methyl groups |
| Primary Stability Mechanism | Steric protection of siloxane bond | Multiple surface attachment points | Minimal steric protection |
| Acidic pH Stability | High | High | Moderate to Low |
| Basic pH Stability | Low | Low | Low |
| Expected Surface Coverage | Lower, due to steric bulk | Higher, can form polymeric layers | Moderate |
| Reproducibility of Surface | High (forms a well-defined monolayer) | Moderate (can be difficult to control polymerization) | High (forms a monolayer) |
| Primary Application | High-performance liquid chromatography (HPLC) stationary phases for acidic mobile phases | General purpose surface modification, HPLC stationary phases for acidic mobile phases | General purpose surface modification where high stability is not critical |
Experimental Data Insights
A key study on the hydrolytic stability of various cyanopropyl bonded phases revealed important distinctions in their performance under different pH conditions.[1]
-
Acidic Conditions (e.g., 1% Trifluoroacetic Acid in Water, pH 1.02, 80°C):
-
A sterically protected cyanopropyl phase , analogous to one prepared from this compound, demonstrated notable stability. The bulky isopropyl groups effectively shield the siloxane bond from hydrolytic attack.[1]
-
A trifunctional cyanopropyl phase , such as one derived from 3-cyanopropyltrichlorosilane, also showed good stability under acidic conditions. This is attributed to the multiple points of attachment to the silica surface, making the complete cleavage of the ligand less probable.[1]
-
-
Basic Conditions (e.g., 50 mM Triethylamine in Water, pH 10.00, 50°C):
-
Both the sterically protected and the trifunctional cyanopropyl phases exhibited poor stability at higher pH.[1] This is a known limitation of silica-based stationary phases, as the silica backbone itself is prone to dissolution in basic media.
-
These findings underscore the importance of selecting a cyanopropylsilane based on the intended operating pH. For applications requiring robust performance in acidic environments, both sterically protected and trifunctional cyanopropylsilanes are excellent choices. However, for applications involving neutral to basic conditions, alternative surface chemistries or pH-resistant silica may be necessary.
Experimental Protocols
General Protocol for Silica Surface Functionalization
This protocol outlines a general procedure for the covalent attachment of cyanopropylsilanes to a silica substrate. The specific conditions may need to be optimized depending on the silane and the substrate.
1. Materials:
-
Silica substrate (e.g., silica gel for chromatography, glass slides)
-
Cyanopropylsilane (e.g., this compound, 3-cyanopropyltrichlorosilane)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Inert gas (e.g., nitrogen or argon)
-
Methanol (for washing)
-
Dichloromethane (for washing)
2. Pre-treatment of Silica Substrate:
-
Activate the silica by heating at 150-200°C under vacuum for several hours to remove physisorbed water.
-
Alternatively, acid wash (e.g., with HCl) followed by thorough rinsing with deionized water and drying can be performed to ensure a high density of surface silanol groups.
3. Silanization Reaction:
-
Suspend the dried silica in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add the cyanopropylsilane to the slurry. The amount of silane will depend on the desired surface coverage and the specific surface area of the silica. A typical starting point is a 2-5% solution of the silane in toluene.
-
Reflux the mixture for 4-24 hours under an inert atmosphere. The reaction time will vary depending on the reactivity of the silane.
-
Allow the mixture to cool to room temperature.
4. Washing and Curing:
-
Filter the functionalized silica and wash sequentially with toluene, dichloromethane, and methanol to remove any unreacted silane and by-products.
-
Dry the functionalized silica under vacuum at 60-100°C for several hours to cure the surface and remove residual solvent.
5. Characterization (Optional but Recommended):
-
The success of the functionalization can be confirmed by techniques such as elemental analysis (to determine carbon and nitrogen content), Fourier-transform infrared spectroscopy (FTIR) (to observe the appearance of C≡N and C-H stretching bands), and thermogravimetric analysis (TGA) (to quantify the organic loading).
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the functionalization of a silica substrate with cyanopropylsilanes.
Caption: The relationship between silane structure and the hydrolytic stability of the resulting modified surface.
References
A Comparative Guide to Silylating Agents: Profiling 3-Cyanopropyldiisopropylchlorosilane
For researchers, scientists, and professionals in drug development, the selection of an appropriate silylating agent is a critical step that can significantly impact the efficiency of a synthesis or the accuracy of an analysis. This guide provides a detailed comparison of 3-Cyanopropyldiisopropylchlorosilane with other commonly used silylating agents, supported by available data and outlining experimental considerations.
Silylating agents are indispensable tools in a chemist's arsenal, primarily used to temporarily protect reactive functional groups, such as alcohols, amines, and carboxylic acids, and to increase the volatility of polar analytes for gas chromatography (GC) analysis. The choice of silylating agent is dictated by several factors, including the reactivity of the substrate, the desired stability of the silyl ether, and the reaction conditions. This guide focuses on the characteristics of this compound and its place among more conventional silylating agents.
Key Performance Characteristics of Silylating Agents
The efficacy of a silylating agent can be evaluated based on several key parameters:
-
Reactivity: The speed and completeness of the silylation reaction.
-
Selectivity: The ability to preferentially silylate one functional group over another.
-
Stability of the Silyl Ether: The resistance of the resulting silyl ether to hydrolysis and other cleavage conditions.
-
Byproducts: The nature of the byproducts formed during the reaction.
-
Chromatographic Properties: The influence of the silyl group on the retention time and peak shape in GC analysis.
Comparison of Silylating Agents
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its likely performance based on the properties of its constituent groups: the bulky diisopropylsilyl moiety and the polar cyanopropyl group.
| Silylating Agent | Abbreviation | Key Features | Relative Stability of Silyl Ether (Acidic Conditions) |
| Trimethylchlorosilane | TMSCl | Highly reactive, produces volatile byproducts. TMS ethers are relatively labile. | 1 |
| tert-Butyldimethylchlorosilane | TBDMSCl | Forms robust silyl ethers, offering good stability to a wide range of reagents. | ~20,000 |
| Triisopropylchlorosilane | TIPSCl | Provides very high steric bulk, leading to highly stable silyl ethers. | ~700,000 |
| This compound | - | Combines steric hindrance from the diisopropyl groups with the polarity of the cyanopropyl group. Stability is expected to be significant due to steric bulk. | Data not available, but expected to be high. |
Table 1: Comparison of Common Silylating Agents.
The Unique Profile of this compound
The structure of this compound suggests a unique combination of properties:
-
Steric Hindrance: The diisopropyl groups attached to the silicon atom provide significant steric bulk, similar to that of TIPSCl. This bulk is expected to confer high stability to the resulting silyl ethers, making them resistant to cleavage under a variety of conditions. This is advantageous in multi-step syntheses where robust protecting groups are required.
-
Polarity: The presence of the cyanopropyl group introduces a polar nitrile functionality. This is a distinguishing feature compared to the purely alkyl or aryl substituents of common silylating agents. In the context of derivatization for GC, this polarity can alter the chromatographic behavior of the analyte. The cyanopropyl group is known to provide unique selectivity in stationary phases for chromatography, and as a derivatizing agent, it could offer different retention characteristics compared to less polar silyl derivatives.[1][2]
Experimental Considerations and a General Protocol
Due to the lack of specific, published experimental protocols for the use of this compound as a silylating agent for small molecules, a general procedure, adaptable from standard silylation protocols, is proposed below. Optimization will be necessary for specific substrates.
General Silylation Protocol:
-
Reagents and Materials:
-
Substrate (e.g., alcohol, amine)
-
This compound (1.1 - 1.5 equivalents)
-
Base (e.g., imidazole, triethylamine, 2,6-lutidine) (1.2 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure: a. Dissolve the substrate in the anhydrous solvent in a dry flask under an inert atmosphere. b. Add the base to the solution. c. Add this compound dropwise to the mixture at room temperature. d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Visualizing the Silylation Workflow
Caption: General workflow for the silylation of a substrate.
Logical Relationship of Silylating Agent Properties
Caption: Influence of structural features on silylating agent performance.
Conclusion
This compound presents an intriguing, albeit less-documented, alternative to conventional silylating agents. Its combination of high steric hindrance and a polar functional group suggests potential advantages in specific applications, such as providing robust protection for alcohols while potentially offering unique chromatographic separation properties for derivatized analytes. Further experimental investigation is warranted to fully elucidate its comparative performance and expand its utility in organic synthesis and analytical chemistry. Researchers are encouraged to adapt general silylation protocols and perform optimization for their specific substrates when exploring the potential of this reagent.
References
A Comparative Performance Guide to High-Polarity GC Columns for FAME Analysis
For researchers, scientists, and professionals in drug development, the precise separation and quantification of complex mixtures are paramount. In gas chromatography (GC), the choice of the capillary column's stationary phase is the most critical factor influencing separation selectivity. This guide provides an objective comparison of GC columns coated with a high-percentage cyanopropyl phase, derived from silanizing agents like 3-Cyanopropyldiisopropylchlorosilane, against a common alternative, the polyethylene glycol (PEG) phase, with a focus on the analysis of Fatty Acid Methyl Esters (FAMEs).
The performance of highly polar cyanopropyl columns, such as the Agilent HP-88, will be compared with the widely used PEG-based columns, represented by the Agilent DB-Wax. This comparison is supported by experimental data from publicly available application notes, detailing separation efficiency, especially concerning challenging geometric isomers.
Data Presentation: Column Specifications and Performance
The selection of a GC column is fundamentally guided by its stationary phase, which dictates its polarity, thermal stability, and ultimate separation capability. Below is a comparison of the key specifications for the highly polar cyanopropyl and PEG columns.
Table 1: GC Column Specifications
| Feature | Agilent HP-88 | Agilent DB-Wax |
| Stationary Phase | (88% Cyanopropyl)aryl-polysiloxane[1][2] | Polyethylene Glycol (PEG) |
| Polarity | High[1][3] | High |
| USP Designation | G5, G8[4] | G16 |
| Max Temperature | 250/260 °C[3] | 230 °C |
| Primary Application | Separation of cis/trans FAME isomers[1][3] | General FAME analysis, alcohols, solvents[5][6] |
The primary distinction in performance lies in the columns' selectivity towards different FAME isomers. While both are considered polar and are effective for general FAME analysis, the cyanopropyl phase offers superior resolution for geometric isomers.
Table 2: Performance Comparison for FAME Analysis
| Analyte Group / Parameter | Agilent HP-88 (High Cyanopropyl) | Agilent DB-Wax (PEG) |
| General FAME Separation | Excellent separation of a 37-component FAME mixture.[7] | Good separation for less complex samples.[5][7] |
| C18:1 cis/trans Isomers | Excellent Resolution. Baseline separation of positional and geometric C18:1 isomers (e.g., 18:1 t6, t11, c6, c9, c11).[7] | Co-elution. The cis and trans C18:1 isomers co-elute, making individual quantification impossible.[7] |
| C18:2 cis/trans Isomers | Excellent Resolution. Good separation of C18:2 isomers (trans,trans; cis,trans; trans,cis; and cis,cis).[7] | Co-elution. The cis and trans C18:2 isomers co-elute.[7] |
| Other Co-elutions | C22:0 and C20:3 (n-6) co-elute.[7] | C20:3 n6 and C21:0 co-elute; C22:6 and C24:1 co-elute.[7] |
| Recommended Use | Detailed analysis of complex fats and oils requiring separation of geometric and positional isomers.[5][7] | Routine analysis of oils where detailed cis/trans isomer separation is not required.[5] |
Experimental Protocols
The following methodologies are based on the comparative analysis of FAMEs performed by Agilent Technologies, providing the exact parameters used to generate the performance data discussed above.[7]
Method 1: Agilent HP-88 (100 m x 0.25 mm, 0.2 µm)
-
Instrumentation : Agilent 6890 GC with Flame Ionization Detector (FID).
-
Injection : 1 µL, Split (100:1 ratio), using an Agilent 7683 autosampler.
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Hydrogen, with a constant flow of 1.0 mL/min (linear velocity of 40 cm/s at 140 °C).
-
Oven Temperature Program :
-
Initial temperature: 140 °C, hold for 5 minutes.
-
Ramp 1: 4 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector : FID at 260 °C.
Method 2: Agilent DB-Wax (30 m x 0.25 mm, 0.25 µm)
-
Instrumentation : Agilent 6890 GC with Flame Ionization Detector (FID).
-
Injection : 1 µL, Split (50:1 ratio), using an Agilent 7683 autosampler.
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Hydrogen, with a constant pressure of 53 kPa (linear velocity of 36 cm/s at 50 °C).
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 3 °C/min to 230 °C.
-
Hold at 230 °C for 18 minutes.
-
-
Detector : FID at 250 °C.
Visualizations
To better illustrate the workflows and principles discussed, the following diagrams are provided.
Caption: A typical experimental workflow for the GC-FID analysis of fatty acids.
References
- 1. HP-88 GC Columns | Agilent [agilent.com]
- 2. Agilent HP-88 Capillary GC Columns | Krackeler Scientific, Inc. [krackeler.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Rt-2560 GC Capillary Column, 100 m, 0.25 mm ID, 0.20 µm [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
A Comparative Guide to Surface Functionalization: 3-Cyanopropyldiisopropylchlorosilane vs. Alternatives
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The choice of functionalization agent dictates the surface's properties and its subsequent interactions with biological systems or chemical reagents. This guide provides an objective comparison of 3-Cyanopropyldiisopropylchlorosilane and its common alternatives, supported by experimental data to inform your selection process.
This report details the performance of this compound in comparison to other widely used surface functionalization agents, particularly aminopropylsilanes. The comparison focuses on key performance indicators such as the resulting surface composition, layer thickness, uniformity, and stability. Detailed experimental protocols for surface modification and characterization are also provided.
Comparative Performance Data
The selection of a silanization agent is critical for tailoring the desired surface properties. Below is a summary of quantitative data comparing surfaces functionalized with a cyanopropylsilane to those modified with aminopropylsilanes. The data is compiled from various studies employing techniques such as X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Atomic Force Microscopy (AFM) for surface morphology, ellipsometry for layer thickness, and contact angle goniometry for surface wettability.
| Performance Metric | 3-Cyanopropyl-functionalized Surface (Exemplar) | 3-Aminopropyl-functionalized Surface (Exemplar) | Key Insights & References |
| Surface Elemental Composition (XPS) | |||
| Atomic % Nitrogen | ~1.3 - 2.0% | ~1.3 - 5.5% | The nitrogen content, indicative of functional group density, can be comparable between the two types of silanes. Higher nitrogen content for some aminosilanes may be due to the presence of multiple amino groups. |
| Surface Morphology (AFM) | |||
| Root Mean Square (RMS) Roughness | Typically smooth, RMS < 0.5 nm | Can vary from smooth (RMS < 0.2 nm) to rougher with island formation (RMS > 0.8 nm) depending on deposition conditions. | Cyanopropylsilanes can form smooth, uniform monolayers. Aminosilanes, particularly those with multiple reactive groups, can sometimes lead to the formation of aggregates or "islands" on the surface, increasing roughness. |
| Layer Thickness (Ellipsometry) | ~0.5 - 1.0 nm | ~0.4 - 4.7 nm | Cyanopropylsilanes tend to form thin monolayers. The thickness of aminopropylsilane layers can vary significantly from sub-monolayer to multilayer depending on the silane and deposition method.[1] |
| Surface Wettability (Contact Angle) | ~60° - 70° | ~40° - 60° | Surfaces functionalized with cyanopropylsilanes are generally more hydrophobic than those functionalized with aminopropylsilanes, as indicated by a higher water contact angle.[2] |
| Hydrolytic Stability | Generally stable | Stability is dependent on the specific aminosilane and deposition conditions. Some aminopropylsilane layers can be prone to hydrolysis and detachment, especially in aqueous environments.[3] | The stability of the silane layer is a crucial factor for applications in biological or aqueous media. |
Experimental Protocols
Reproducible surface functionalization requires meticulous attention to the experimental protocol. Below are detailed methodologies for surface silanization and subsequent characterization.
Protocol 1: Vapor-Phase Silanization
Vapor-phase deposition is often preferred for producing uniform and reproducible silane monolayers.[2][4]
-
Substrate Preparation:
-
Clean silicon wafers or glass slides by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface by treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with deionized water and dry under a nitrogen stream.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
In a small, open vial within the desiccator, place a few drops of the silane (e.g., this compound or an aminopropylsilane).
-
Evacuate the desiccator to a pressure of ~1-10 Torr.
-
Allow the silanization reaction to proceed for 2-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 150°C).[5]
-
-
Post-Deposition Cleaning:
-
Remove the substrates from the desiccator.
-
Rinse with a suitable anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules.
-
Dry the functionalized substrates under a stream of dry nitrogen.
-
Protocol 2: Surface Characterization
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey scans to determine the elemental composition of the surface.
-
Perform high-resolution scans of the C 1s, N 1s, Si 2p, and O 1s regions to identify the chemical states of the elements and confirm the presence of the desired functional groups. The nitrile group (C≡N) in cyanopropylsilanes typically shows a characteristic peak in the N 1s spectrum at a binding energy of around 399-400 eV. Amino groups (-NH2) appear at a similar binding energy, and deconvolution of the N 1s peak may be necessary to distinguish between different nitrogen species.
Atomic Force Microscopy (AFM):
-
Operate the AFM in tapping mode to acquire topography images of the functionalized surface.
-
Analyze the images to determine the root mean square (RMS) roughness and to visualize the morphology of the silane layer (e.g., uniformity, presence of aggregates).[1][6]
Ellipsometry:
-
Measure the change in polarization of light upon reflection from the surface.
-
Use an appropriate optical model to fit the experimental data and determine the thickness of the silane layer.[7][8]
Contact Angle Goniometry:
-
Place a droplet of deionized water on the functionalized surface.
-
Measure the static contact angle between the droplet and the surface to assess the surface wettability. Higher contact angles indicate a more hydrophobic surface.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for surface functionalization and characterization, and a conceptual signaling pathway that can be initiated from a functionalized surface.
The nitrile group on a functionalized surface can act as an electrophilic site, enabling covalent attachment of biomolecules containing nucleophilic groups such as thiols (present in cysteine residues of proteins) or amines.[9] This covalent immobilization can be more stable than non-covalent interactions and is highly desirable in applications such as biosensing and targeted drug delivery. The specific and stable binding of a cell surface receptor to the cyano-functionalized surface can trigger downstream signaling cascades within the cell, leading to a desired biological response.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. | Semantic Scholar [semanticscholar.org]
- 4. Comparison of two different deposition methods of 3-aminopropyltriethoxysilane on glass slides and their application in the ThinPrep cytologic test - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ellipsometry Technology Information - Film Sense Ellipsometer [film-sense.com]
- 8. Spectroscopic Ellipsometry | Thin Film Thickness | SemiLab [semilab.com]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 3-Cyanopropyldiisopropylchlorosilane and Alternative Silane Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for characterizing 3-Cyanopropyldiisopropylchlorosilane coatings against other common silane alternatives. The performance of these coatings is critical in various applications, including microarrays, biosensors, and drug delivery systems, where surface properties dictate performance. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting and evaluating the most suitable surface modification for their specific needs.
Comparison of Key Performance Parameters
The selection of a silane for surface modification is dictated by the desired surface properties, such as hydrophobicity, chemical reactivity, and coating stability. Below is a comparative summary of this compound and three common alternatives: Octadecyltrichlorosilane (OTS), (3-Aminopropyl)triethoxysilane (APTES), and Hexamethyldisilazane (HMDS).
| Silane Coating | Functional Group | Primary Application | Water Contact Angle (θ) | Surface Energy (mN/m) | Adhesion Strength (MPa) |
| This compound | Cyano (-CN) | Immobilization of biomolecules, specialized chromatography | ~60-75° | High | Moderate-High |
| Octadecyltrichlorosilane (OTS) | Alkyl (-C18H37) | Hydrophobic surfaces, lubrication | >100°[1][2] | Low | Moderate |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH2) | Biomolecule immobilization, adhesion promotion | ~40-70°[3] | High[4] | High[4] |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl | Hydrophobization, adhesion promotion for photoresists | ~80-90°[5][6] | Low | Moderate[7][8] |
Note: The values presented are typical ranges and can vary significantly based on substrate, deposition method, and processing conditions.
Analytical Techniques and Experimental Protocols
A multi-faceted approach is necessary for the comprehensive characterization of silane coatings. The following sections detail the experimental protocols for key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare freshly coated substrates (e.g., silicon wafers, glass slides).
-
Ensure samples are free of contaminants by rinsing with an appropriate solvent (e.g., toluene, ethanol) and drying with a stream of inert gas (e.g., nitrogen).[9]
-
Mount the samples on the XPS sample holder using conductive, carbon-free tape.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Set the analyzer pass energy for survey scans (e.g., 160 eV) and high-resolution scans (e.g., 20 eV).
-
The takeoff angle (the angle between the sample surface and the analyzer) is typically set to 45° or 90°.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for elements of interest (e.g., C 1s, O 1s, Si 2p, N 1s for APTES and this compound).[9]
-
-
Data Analysis:
-
Perform peak fitting and deconvolution on high-resolution spectra to determine chemical states and relative atomic concentrations.
-
For this compound, the N 1s peak corresponding to the nitrile group will be a key indicator of successful coating.
-
The Si 2p peak can be used to distinguish between the silane layer and the underlying silicon substrate.
-
Spectroscopic Ellipsometry for Coating Thickness
Spectroscopic ellipsometry is a non-destructive optical technique for determining film thickness and optical constants.
Experimental Protocol:
-
Sample Preparation:
-
Use a reflective substrate (e.g., silicon wafer) for optimal results.
-
Ensure the surface is clean and free of particulate contamination.
-
-
Instrument Setup:
-
Set the wavelength range (e.g., 300-800 nm).
-
Set the angle of incidence (typically 65-75°).
-
-
Data Acquisition:
-
Measure the change in polarization of light (Ψ and Δ) upon reflection from the bare substrate to establish a baseline model.
-
Measure Ψ and Δ for the silane-coated substrate at multiple locations to assess uniformity.
-
-
Data Analysis:
-
Model the substrate and the silane layer using appropriate optical models (e.g., Cauchy model for the silane).
-
Fit the experimental data to the model to determine the thickness of the silane layer. For ultra-thin films, it is often necessary to fix the refractive index of the film to obtain a reliable thickness measurement.
-
Atomic Force Microscopy (AFM) for Surface Morphology
AFM provides three-dimensional topographical information at the nanoscale, allowing for the visualization of surface roughness and coating uniformity.
Experimental Protocol:
-
Sample Preparation:
-
Mount the coated substrate on a magnetic sample puck.
-
Ensure the sample is securely attached and lies flat.
-
-
Instrument Setup:
-
Select an appropriate AFM cantilever (e.g., a silicon nitride tip for tapping mode).
-
Perform a laser alignment and photodetector adjustment.
-
Tune the cantilever to its resonant frequency for tapping mode operation.
-
-
Data Acquisition:
-
Engage the tip with the surface.
-
Scan a representative area of the surface (e.g., 1x1 µm, 5x5 µm) at an appropriate scan rate (e.g., 1 Hz).
-
Collect height, amplitude, and phase images.
-
-
Data Analysis:
-
Use the instrument's software to flatten the images and remove artifacts.
-
Calculate the root-mean-square (RMS) roughness of the surface.
-
Analyze the images for evidence of pinholes, aggregates, or other coating defects.
-
Contact Angle Goniometry for Surface Wettability
Contact angle measurements are used to determine the hydrophobicity or hydrophilicity of a surface, which is directly related to its surface energy.
Experimental Protocol:
-
Sample Preparation:
-
Place the coated substrate on the goniometer stage.
-
Ensure the surface is level.
-
-
Instrument Setup:
-
Use a high-purity liquid (typically deionized water) for the measurement.
-
Set up the camera and lighting to obtain a clear image of the droplet.
-
-
Data Acquisition:
-
Dispense a small droplet (e.g., 2-5 µL) of the liquid onto the surface.
-
Capture a static image of the droplet.
-
For dynamic contact angles, the volume of the droplet can be increased (advancing angle) and decreased (receding angle).
-
-
Data Analysis:
-
Use software to fit the droplet shape and calculate the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Pull-Off Adhesion Test for Coating Adhesion
The pull-off adhesion test measures the force required to detach a coating from a substrate, providing a quantitative measure of adhesion strength.[10][11][12][13][14]
Experimental Protocol (based on ASTM D4541): [10][11][13]
-
Sample Preparation:
-
Clean the surface of the coating to be tested.
-
Lightly abrade the surface of the loading fixture (dolly) and clean it.
-
-
Adhesive Application:
-
Mix the two-component adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the dolly face.
-
Press the dolly onto the coated surface and ensure excess adhesive is removed from around the dolly.
-
Allow the adhesive to cure for the recommended time.
-
-
Testing:
-
If required by the specification, score the coating around the dolly down to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a smooth, continuous rate.
-
-
Data Recording:
-
Record the pull-off force at which the dolly detaches.
-
Visually inspect the dolly and the test surface to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
-
Experimental Workflows
The following diagrams illustrate the logical flow of the characterization processes.
Caption: General workflow for silane coating characterization.
Caption: Detailed workflow for XPS analysis of silane coatings.
Caption: Workflow for the pull-off adhesion test (ASTM D4541).
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Characteristics of Silicon Nanowires/Nanowalls Subjected to Octadecyltrichlorosilane Deposition and n-octadecane Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APTES Coating | Precise Application of APTES Coating [cpsfluidics.com]
- 5. Preparation and characterization of superhydrophobic surfaces based on hexamethyldisilazane-modified nanoporous alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HMDS MicroChemicals GmbH [microchemicals.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. mdpi.com [mdpi.com]
- 10. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 11. store.astm.org [store.astm.org]
- 12. industrialphysics.com [industrialphysics.com]
- 13. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 14. Astm d4541 standard pull off test for coatings | PDF [slideshare.net]
A Comparative Guide to Silane Derivatization Reagents for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography (GC), the analysis of polar and non-volatile compounds presents a significant challenge. Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility, improve thermal stability, and enhance chromatographic separation and detection. Among the various derivatization techniques, silylation is the most widely used due to its versatility and the formation of stable derivatives.[1] This guide provides a comparative study of three commonly used silane derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), with and without the addition of the catalyst Trimethylchlorosilane (TMCS).
Comparative Analysis of Silylation Reagents
The choice of a silylation reagent is dictated by the functional groups present in the analyte, the desired stability of the derivative, and the analytical sensitivity required. The following table summarizes the key characteristics and comparative performance of BSTFA, MSTFA, and MTBSTFA.
| Reagent/Mixture | Target Functional Groups & Reactivity Order | Advantages | Disadvantages | Key Considerations |
| BSTFA | Alcohols > Phenols > Carboxylic Acids > Amines > Amides[2] | - Highly reactive and versatile.[3] - Byproducts are volatile and generally do not interfere with chromatography.[3] | - TMS derivatives can be sensitive to moisture.[1] | - A good general-purpose silylating reagent. |
| BSTFA + 1% TMCS | Increases reactivity for hindered groups and less reactive sites (e.g., secondary amines, amides).[3] | - Catalytic amount of TMCS significantly enhances the silylating power of BSTFA.[3] - Effective for derivatizing sterically hindered compounds.[4] | - TMCS is corrosive and moisture-sensitive. - Can sometimes lead to the formation of byproducts. | - The mixture of choice for difficult-to-derivatize compounds. |
| MSTFA | Similar to BSTFA, but often considered more potent.[5] | - Generally more reactive than BSTFA.[6] - Byproducts are very volatile and do not interfere with analysis. | - TMS derivatives are susceptible to hydrolysis.[7] | - Often preferred for the analysis of amino acids and organic acids due to its high reactivity.[7] |
| MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives. | - TBDMS derivatives are approximately 10,000 times more stable to hydrolysis than TMS derivatives.[3] - Produces characteristic mass spectra with a prominent [M-57]+ fragment, aiding in structural elucidation.[4][8] | - Slower reaction kinetics compared to BSTFA and MSTFA. - Steric hindrance from the bulky t-butyldimethylsilyl group can lead to low or no derivatization of sterically hindered functional groups.[4][8] | - Ideal for applications requiring robust derivatives that can withstand extensive sample cleanup or when analyzing complex matrices.[3] |
Experimental Protocols
The following are generalized protocols for derivatization using BSTFA, MSTFA, and MTBSTFA. Optimal conditions (e.g., temperature, time, and solvent) may vary depending on the specific analyte and should be empirically determined.[2]
General Protocol for Derivatization with BSTFA or MSTFA (with or without 1% TMCS)
-
Sample Preparation: Ensure the sample is dry, as moisture can deactivate the silylating reagent and hydrolyze the derivatives.[5] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dry sample (typically 10-100 µg), add a suitable solvent (e.g., acetonitrile, pyridine, or dimethylformamide) to dissolve the analyte. Add an excess of the silylating reagent (BSTFA or MSTFA, with or without 1% TMCS). A reagent-to-analyte molar ratio of at least 10:1 is recommended.
-
Reaction: Cap the reaction vial tightly and heat at 60-80°C for 30-60 minutes.[5] For easily derivatized compounds like simple alcohols, the reaction may proceed to completion at room temperature.[2]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
General Protocol for Derivatization with MTBSTFA
-
Sample Preparation: As with other silylating reagents, the sample must be anhydrous.
-
Reagent Addition: Dissolve the dry sample in an appropriate solvent. Add an excess of MTBSTFA. Due to its lower reactivity, a higher excess and sometimes a catalyst (e.g., pyridine) may be beneficial.
-
Reaction: Cap the vial and heat at 60-100°C for 1-2 hours. The bulkier TBDMS group generally requires more stringent conditions for complete derivatization.
-
Analysis: Cool the sample to room temperature before GC-MS analysis.
Experimental Workflow for Silylation Derivatization
The following diagram illustrates the typical workflow for preparing a sample for GC analysis using silylation derivatization.
Caption: A flowchart illustrating the key steps in a typical silylation derivatization procedure for GC-MS analysis.
Conclusion
The selection of an appropriate silylation reagent is a critical step in the development of robust and reliable GC-based analytical methods. BSTFA and MSTFA are powerful, general-purpose reagents suitable for a wide range of polar analytes, with MSTFA often exhibiting slightly higher reactivity. The addition of TMCS as a catalyst can further enhance their derivatization efficiency, particularly for sterically hindered compounds. For applications demanding high derivative stability, MTBSTFA is the reagent of choice, although its utility can be limited by steric hindrance. By understanding the relative strengths and weaknesses of these reagents and optimizing the reaction conditions, researchers can significantly improve the quality and reliability of their GC and GC-MS data.
References
- 1. chromtech.com [chromtech.com]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Polarity of 3-Cyanopropyldiisopropylchlorosilane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surface polarity of substrates modified with 3-Cyanopropyldiisopropylchlorosilane against common alternative surface modifications. Experimental data is presented to facilitate informed decisions in applications where surface polarity is a critical parameter, such as in chromatography, microfluidics, and drug delivery systems.
Comparative Analysis of Surface Polarity
The polarity of a surface dictates its interaction with the surrounding environment, influencing phenomena such as wetting, adhesion, and biomolecule adsorption. The choice of surface modification agent is therefore a critical step in the design of many scientific apparatus and medical devices. Here, we compare the polarity of surfaces modified with this compound to those modified with two common alternatives: the non-polar Octadecyltrichlorosilane (OTS) and the polar 3-Aminopropyltriethoxysilane (APTES).
The polarity is quantitatively assessed by the static water contact angle, where a higher contact angle indicates a more hydrophobic (non-polar) surface, and a lower contact angle signifies a more hydrophilic (polar) surface. Surface free energy, another key indicator of polarity, is also discussed.
| Surface Modification | Functional Group | Expected Polarity | Water Contact Angle (θ) | Surface Free Energy (γs) |
| This compound | -CH₂CH₂CH₂CN | Intermediate | ~70°[1] | Moderate |
| Octadecyltrichlorosilane (OTS) | - (CH₂)₁₇CH₃ | Non-polar (Hydrophobic) | ~107-112°[2] | Low |
| 3-Aminopropyltriethoxysilane (APTES) | -CH₂CH₂CH₂NH₂ | Polar (Hydrophilic) | ~45-52°[3] | High |
Key Observations:
-
This compound modified surfaces exhibit an intermediate polarity . The presence of the cyano (-CN) group, with its partial negative charge on the nitrogen atom, imparts a moderate degree of polarity. A water contact angle of approximately 70° indicates that while it is not strongly hydrophilic, it is significantly more wettable than highly non-polar surfaces.
-
Octadecyltrichlorosilane (OTS) creates a highly non-polar surface due to the long alkyl chain. This results in a very high water contact angle, signifying strong hydrophobicity and low surface free energy.
-
3-Aminopropyltriethoxysilane (APTES) functionalization leads to a polar surface because of the terminal amino (-NH₂) group, which can engage in hydrogen bonding. This is reflected in its low water contact angle, indicating good wettability and high surface free energy.
Experimental Protocols
Accurate assessment of surface polarity relies on standardized experimental procedures. Below are detailed methodologies for the key techniques used to characterize the modified surfaces.
Contact Angle Goniometry for Surface Polarity Assessment
This method directly measures the wettability of a surface by determining the contact angle of a liquid droplet.
Experimental Workflow:
Figure 1: Workflow for contact angle goniometry.
Methodology:
-
Substrate Preparation: Silicon wafers or glass slides are cleaned and hydroxylated to ensure a reactive surface for silanization. A common method involves cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by treatment with oxygen plasma.
-
Silanization: The cleaned substrates are immersed in a solution of the desired silane (e.g., 1% this compound in anhydrous toluene) or exposed to silane vapor in a vacuum desiccator. The reaction is typically carried out for several hours, followed by rinsing with a solvent (e.g., toluene, ethanol) and curing at an elevated temperature (e.g., 120°C).
-
Contact Angle Measurement: A goniometer is used to deposit a small droplet (typically 1-5 µL) of high-purity water onto the modified surface. A high-resolution camera captures the profile of the droplet.
-
Data Analysis: The image is analyzed using software to determine the angle at the three-phase (solid-liquid-vapor) contact line. Multiple measurements are taken at different locations on the surface and averaged to ensure statistical reliability.
Surface Free Energy Calculation
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach to determine the total surface free energy and its polar and dispersive components.
Methodology:
-
Contact Angle Measurements with Multiple Liquids: Static contact angles are measured for at least two liquids with known surface tension components (e.g., water and diiodomethane).
-
OWRK Equation Application: The OWRK equation is used to relate the contact angles of the probe liquids to the surface free energy of the solid. The equation is solved simultaneously for the polar and dispersive components of the solid's surface free energy.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Workflow:
Figure 2: XPS experimental workflow.
Methodology:
-
Sample Introduction: The silanized substrate is placed in an ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).
-
Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured by an electron analyzer.
-
Spectral Analysis: The resulting spectrum shows peaks at specific binding energies corresponding to the elements present on the surface. The presence of silicon, carbon, and nitrogen (for cyanopropyl and aminopropyl silanes) confirms the successful modification. High-resolution scans of specific elemental peaks can provide information about the chemical bonding environment.
Atomic Force Microscopy (AFM) for Surface Morphology Characterization
AFM provides nanoscale resolution images of the surface topography.
Methodology:
-
Sample Mounting: The modified substrate is mounted on the AFM stage.
-
Scanning: A sharp tip at the end of a cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system.
-
Image Generation: The deflection data is used to generate a three-dimensional topographical map of the surface. This allows for the assessment of the uniformity and quality of the silane layer and the measurement of surface roughness.
Logical Relationship of Surface Chemistry and Polarity
The chemical nature of the terminal functional group of the immobilized silane is the primary determinant of the resulting surface polarity.
Figure 3: Influence of functional group on surface polarity.
References
A Comparative Guide to the Long-Term Stability of 3-Cyanopropyldiisopropylchlorosilane Modified Silica in HPLC
For researchers, scientists, and drug development professionals, the selection of a robust and reliable stationary phase for high-performance liquid chromatography (HPLC) is paramount for ensuring reproducible and accurate analytical results. This guide provides a comprehensive comparison of the long-term stability of 3-Cyanopropyldiisopropylchlorosilane modified silica against other commonly used reversed-phase materials, supported by experimental data and detailed protocols.
Introduction to Stationary Phase Stability
The longevity of an HPLC column is critically dependent on the chemical and thermal stability of its stationary phase. Degradation of the stationary phase can lead to significant issues such as loss of retention, poor peak shape, and increased backpressure, ultimately compromising the validity of analytical methods. The stability of silica-based stationary phases is primarily influenced by the mobile phase pH, temperature, and the nature of the bonded phase itself.
This compound modified silica, a popular choice for its unique selectivity, exhibits moderate hydrophobicity and is capable of dipole-dipole interactions. Understanding its stability profile in comparison to other phases is crucial for method development and routine analysis.
Comparative Stability Analysis
The long-term stability of a stationary phase is predominantly challenged by two mechanisms: hydrolysis of the siloxane bond linking the functional group to the silica surface at low pH, and dissolution of the silica matrix itself at high pH.[1]
pH Stability:
The operational pH range is a critical factor for the longevity of silica-based columns.
-
Acidic Conditions (pH < 4): At low pH, the primary degradation pathway is the acid-catalyzed hydrolysis of the siloxane bonds that attach the bonded phase to the silica support.[1] Studies have shown that sterically protected and trifunctional cyano phases exhibit notable stability under acidic test conditions.[2] However, compared to the more hydrophobic and sterically bulky C18 phases, cyano phases can be more susceptible to hydrolysis. The stability of alkyl bonded phases generally decreases with shorter chain lengths, making C18 columns more stable than C8, which are in turn more stable than C4 phases under low pH conditions.[3]
-
Neutral to Intermediate pH (pH 4-8): In this range, the hydrolysis of the bonded phase is slower than at acidic pH.[4] However, the dissolution of the silica support begins to become a significant factor, especially in the presence of certain buffers like phosphate, which can accelerate silica dissolution even at pH 6-8.[5] Endcapping of the stationary phase can increase column longevity at pH 7 by protecting the silica surface from dissolution.[6]
-
Alkaline Conditions (pH > 8): At high pH, the dominant degradation mechanism is the dissolution of the underlying silica support.[6][7] This leads to a loss of the stationary phase and can cause column voiding. While covalently-bound silane ligands hydrolyze very slowly at high pH, the integrity of the column is compromised by the erosion of the silica backbone.[6][7] Cyano phases, like other silica-based phases, generally show poor stability under basic conditions.[2] For high pH applications, specialized hybrid or polymer-based columns are often recommended.
Thermal Stability:
Elevated temperatures can accelerate the degradation processes at all pH values. Photoacoustic FT-IR spectroscopy studies on alkyl-modified silica gels have shown that for temperatures up to 150°C, the spectra are similar to the initial samples, but changes in the silanol groups are observed with increasing temperature.[8] The thermal stability of the bonded phase is also dependent on the type of bonding and the presence of moisture.
Quantitative Data Summary
The following tables summarize the relative stability of 3-Cyanopropyl modified silica compared to other common stationary phases based on published findings. The stability is ranked qualitatively as High, Medium, or Low under different stress conditions.
Table 1: Comparative Stability under Different pH Conditions
| Stationary Phase | Acidic Stability (pH < 4) | Neutral Stability (pH 6-8) | Alkaline Stability (pH > 8) |
| 3-Cyanopropyl | Medium[2][4] | Medium[4] | Low[2] |
| C18 (Octadecyl) | High[3][9] | High[6] | Low[5][7] |
| C8 (Octyl) | Medium-High[3][10] | High[6] | Low[5][7] |
| Phenyl | Medium | Medium | Low |
Table 2: Factors Influencing Stationary Phase Stability
| Factor | Effect on Stability | References |
| Ligand Structure | Trifunctional and sterically protected phases offer better acidic stability. | [2] |
| Endcapping | Increases stability at neutral pH by protecting against silica dissolution. | [6] |
| Silica Type | Sol-gel processed silicas are more resistant to dissolution than silicate-gel (xerogel) types. | [6] |
| Buffer Type | Phosphate buffers can accelerate silica dissolution at neutral to high pH. | [5] |
| Temperature | Higher temperatures accelerate degradation at all pH values. | [5] |
| Organic Modifier | High concentrations of organic modifiers can reduce silica dissolution at high pH. | [5] |
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the long-term stability of different HPLC columns, accelerated stability studies are often employed. These studies involve subjecting the columns to aggressive mobile phase and temperature conditions to simulate prolonged use.
Protocol 1: Accelerated Acidic Stability Test
Objective: To evaluate the hydrolytic stability of the bonded phase under acidic conditions.
Methodology:
-
Column: 3-Cyanopropyl modified silica column (and comparator columns, e.g., C18, C8).
-
Mobile Phase: 1% Trifluoroacetic acid (TFA) in water (pH ≈ 1.0).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 80°C.[2]
-
Procedure: a. Equilibrate the column with the mobile phase at the specified temperature. b. Periodically inject a test mixture containing a neutral analyte (e.g., toluene), a polar analyte (e.g., uracil), and a basic analyte (e.g., amitriptyline). c. Monitor the following parameters over time (e.g., every 24 hours for 120 hours):
- Retention factor (k) of the neutral analyte.
- Peak asymmetry of the basic analyte.
- Column efficiency (N) for all analytes.
- Column backpressure.
-
Failure Criteria: A significant decrease in retention factor (e.g., >20%), a substantial increase in peak tailing (e.g., asymmetry > 2), or a large drop in efficiency (e.g., >30%) indicates column degradation.
Protocol 2: Accelerated Alkaline Stability Test
Objective: To evaluate the stability of the silica support under alkaline conditions.
Methodology:
-
Column: 3-Cyanopropyl modified silica column (and comparator columns).
-
Mobile Phase: 50 mM Triethylamine in water (pH ≈ 10.0).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50°C.[2]
-
Procedure: a. Equilibrate the column with the mobile phase at the specified temperature. b. Periodically inject a test mixture as described in Protocol 1. c. Monitor the same parameters as in Protocol 1. d. Additionally, collect the column effluent and analyze for dissolved silica content using a suitable technique (e.g., ICP-MS).
-
Failure Criteria: A rapid increase in dissolved silica, a significant loss of efficiency, or a sharp drop in backpressure (indicative of bed collapse) signifies column failure.
Visualizing Degradation and Experimental Workflows
Degradation Pathways
The primary degradation mechanisms for silica-based stationary phases are illustrated below.
Caption: Degradation pathways of silica-based stationary phases.
Experimental Workflow for Stability Testing
The general workflow for conducting an accelerated stability study is depicted in the following diagram.
Caption: Workflow for accelerated HPLC column stability testing.
Conclusion
The long-term stability of this compound modified silica is moderate and highly dependent on the operating conditions. While it offers unique selectivity, its stability, particularly under acidic and alkaline conditions, may be lower than that of more robust phases like C18. For methods requiring extreme pH or high temperatures, careful consideration of the column's limitations is essential. By following rigorous stability testing protocols, researchers can make informed decisions on column selection and ensure the development of rugged and reliable analytical methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column lifetime:- C8 Vs. C18??? - Chromatography Forum [chromforum.org]
- 4. Degraded cyano column - Chromatography Forum [chromforum.org]
- 5. mac-mod.com [mac-mod.com]
- 6. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal of 3-Cyanopropyldiisopropylchlorosilane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 3-Cyanopropyldiisopropylchlorosilane, a chemical intermediate used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Understanding the Hazards
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is a reactive compound due to the presence of both a chlorosilane and a nitrile functional group. The chlorosilane moiety reacts vigorously with water and other protic solvents, releasing hydrochloric acid (HCl). The nitrile group is classified as a hazardous substance and requires chemical treatment prior to disposal.
Table 1: Key Hazard Information for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |
| Eye Damage/Irritation | Danger | H318: Causes serious eye damage. |
Data sourced from Safety Data Sheets (SDS).[1][2][3]
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves.[2]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be necessary.
III. Step-by-Step Disposal Procedure
The disposal of this compound involves a two-stage process: hydrolysis of the reactive chlorosilane group, followed by oxidation of the nitrile group. This procedure should be performed in a chemical fume hood.
Stage 1: Hydrolysis of the Chlorosilane Moiety
This initial step carefully neutralizes the reactive chlorosilane group.
Experimental Protocol:
-
Preparation: Place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet in an ice-water bath.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Solvent Addition: Add a suitable inert, high-boiling point solvent like toluene to the flask. This will help to dissipate heat during the reaction.
-
Slow Addition: Slowly add the this compound to the stirred solvent.
-
Quenching: Begin the quenching process by slowly adding isopropanol from the dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 20°C.
-
Completion of Quenching: After the initial vigorous reaction subsides, slowly add water to ensure complete hydrolysis of any remaining chlorosilane.
-
Neutralization of Acid: The hydrolysis process generates hydrochloric acid. Carefully neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH of the aqueous layer is between 6 and 8.
Figure 1: Workflow for the hydrolysis of the chlorosilane moiety.
Stage 2: Oxidation of the Nitrile Group
This second stage detoxifies the nitrile group.
Experimental Protocol:
-
Alkalinization: To the neutralized solution from Stage 1, add a 10% aqueous solution of sodium hydroxide until the pH is between 10 and 11.
-
Oxidant Addition: While stirring vigorously, slowly add an excess of a 10-15% aqueous solution of sodium hypochlorite (bleach). The reaction is exothermic, so it may be necessary to cool the reaction vessel in an ice bath to maintain a controlled temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for at least two hours to ensure complete oxidation of the nitrile.
-
Verification of Cyanide Destruction: Before final disposal, it is recommended to test for the presence of residual cyanide using commercially available cyanide test strips or a suitable analytical method.
-
Final Neutralization: If necessary, neutralize the final solution to a pH between 6 and 8 by the slow addition of a dilute acid, such as hydrochloric acid.
Figure 2: Workflow for the oxidation of the nitrile group.
IV. Waste Disposal
Once the two-stage treatment is complete and the absence of residual cyanide has been verified, the resulting aqueous solution can be disposed of as hazardous waste through your institution's environmental health and safety office. The organic layer (toluene) should be collected and disposed of as a separate halogenated organic waste stream.
Disclaimer: This document provides guidance on the proper disposal of this compound. All procedures should be carried out by trained professionals in a controlled laboratory setting. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet before commencing any work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
